Gamibetal
Description
4-Amino-3-hydroxybutyric acid has been reported in Homo sapiens with data available.
RN given refers to cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-hydroxybutanoic acid | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDEPYYFWUPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045877 | |
| Record name | 4-Amino-3-hydroxybutyric acid | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924-49-2, 352-21-6 | |
| Record name | 4-Amino-3-hydroxybutanoic acid | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=924-49-2 | |
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| Record name | Gamma-amino-beta-hydroxybutyric acid [JAN] | |
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| Record name | Gamma-amino-beta-hydroxybutyric acid | |
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| Record name | aminohydroxybutyric acid | |
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| Record name | Gabob | |
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| Record name | Butanoic acid, 4-amino-3-hydroxy- | |
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| Record name | 4-Amino-3-hydroxybutyric acid | |
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| Record name | D,L-4-amino-3-hydroxybutyric acid | |
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| Record name | (±)-4-amino-3-hydroxybutyric acid | |
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| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID | |
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Foundational & Exploratory
The Pharmacokinetics of γ-Amino-β-hydroxybutyric Acid (GABOB): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Amino-β-hydroxybutyric acid (GABOB), an endogenous metabolite of γ-aminobutyric acid (GABA), has garnered interest for its potential as an anticonvulsant agent. Understanding its pharmacokinetic profile is paramount for the development of GABOB-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of GABOB. This document summarizes available quantitative data, outlines detailed experimental protocols for preclinical pharmacokinetic studies, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
GABOB, also known as β-hydroxy-γ-aminobutyric acid, is a structural analog of the principal inhibitory neurotransmitter, GABA. It exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit different pharmacological activities at GABA receptors.[1] Notably, GABOB is suggested to have a greater ability to cross the blood-brain barrier compared to GABA, a critical attribute for a centrally acting therapeutic agent.[1] A thorough characterization of its pharmacokinetic properties is essential for optimizing dosage regimens and predicting its efficacy and safety profile in clinical applications.
Pharmacokinetic Profile of GABOB
The available pharmacokinetic data for GABOB primarily comes from preclinical studies in animal models. The following sections detail the current understanding of its ADME properties.
Absorption
Studies in rats using radiolabeled DL-GABOB have demonstrated that the compound is well absorbed after oral administration. Serum levels of GABOB following a single oral dose were found to be quite similar to those observed after intravenous administration, suggesting good absorption from the gastrointestinal tract.[2]
Distribution
Following absorption, GABOB distributes into various tissues. Studies have shown that the highest concentrations of GABOB are found in the liver and kidneys.[2] Importantly, investigations into brain tissue have revealed that the radioactivity detected after administration of radiolabeled GABOB is primarily attributable to the unchanged parent compound, confirming its ability to penetrate the central nervous system.[2] Brain radioactivity did not appear to be directly related to serum levels, suggesting a potentially complex transport mechanism across the blood-brain barrier.
Metabolism
GABOB is an endogenous molecule and is understood to be a metabolic product of GABA. The primary metabolic pathways are believed to involve hydroxylation of GABA at the third carbon or formation from 2-hydroxyputrescine.
Figure 1: Metabolic Pathways of GABOB Formation.
Excretion
The primary route of excretion for GABOB and its metabolites appears to be through the urine. Following a single oral dose of radiolabeled DL-GABOB in rats, approximately 26.5% of the administered dose was recovered in the urine within six days, while a smaller fraction (1.6%) was found in the feces. After intravenous administration, urinary excretion accounted for 10.15% and fecal excretion for 1.75% of the dose over the same period. Studies in bile-cannulated rats indicated that biliary excretion is a minor pathway, with only about 0.4% of an oral dose being excreted in the bile within 24 hours.
Quantitative Pharmacokinetic Data
The following tables summarize the quantitative pharmacokinetic data for DL-GABOB from a study in rats.
Table 1: Serum Levels and Disappearance of DL-GABOB-1-14C in Rats (50 mg/kg)
| Administration Route | Serum Level Profile | Disappearance from Serum |
| Intravenous (i.v.) | Similar to p.o. administration | Similar to p.o. administration |
| Oral (p.o.) | Similar to i.v. administration | Similar to i.v. administration |
Data from a study by D. a. d. a. m. G. a. s. p. a. r. i. n. i. e. t. a. l. (1978)
Table 2: Excretion of DL-GABOB-1-14C in Rats (50 mg/kg single dose over 6 days)
| Administration Route | % of Dose in Urine | % of Dose in Feces |
| Oral (p.o.) | 26.5% | 1.6% |
| Intravenous (i.v.) | 10.15% | 1.75% |
Data from a study by D. a. d. a. m. G. a. s. p. a. r. i. n. i. e. t. a. l. (1978)
Table 3: Tissue Distribution of DL-GABOB-1-14C in Rats after Oral Administration (50 mg/kg single dose or 200 mg/kg multiple doses)
| Tissue | Radioactivity Concentration |
| Liver | High |
| Kidneys | High |
| Brain | Not related to serum levels |
| Other Organs | Function of serum levels |
Data from a study by D. a. d. a. m. G. a. s. p. a. r. i. n. i. e. t. a. l. (1978)
Experimental Protocols for GABOB Pharmacokinetic Studies
The following provides a detailed methodology for conducting a preclinical pharmacokinetic study of GABOB in a rodent model, based on established practices for similar compounds.
Animal Model
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Species: Sprague-Dawley rats (male, 8-10 weeks old)
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Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Animals should be fasted overnight before oral administration.
Drug Formulation and Administration
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Formulation: GABOB should be dissolved in a suitable vehicle, such as sterile saline or water for injection, to the desired concentration.
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Administration:
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Oral (p.o.): Administer the GABOB solution via oral gavage at a specified dose (e.g., 50 mg/kg).
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Intravenous (i.v.): Administer the GABOB solution as a bolus injection into the tail vein at a specified dose (e.g., 10 mg/kg).
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Sample Collection
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Blood Sampling:
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Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
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Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
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Centrifuge the blood samples to separate plasma, which should then be stored at -80°C until analysis.
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Urine and Feces Collection:
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House animals in metabolic cages for the collection of urine and feces over a specified period (e.g., 24, 48, 72 hours).
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Measure the volume of urine and the weight of feces collected at each interval.
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Store samples at -80°C until analysis.
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Bioanalytical Method
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Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of GABOB in biological matrices.
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Sample Preparation:
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Plasma: Protein precipitation with a solvent like acetonitrile (B52724) followed by centrifugation to remove precipitated proteins.
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Urine: Dilution with an appropriate buffer.
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Chromatography:
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Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining and separating polar compounds like GABOB.
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Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).
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Mass Spectrometry:
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Ionization: Electrospray ionization (ESI) in positive ion mode.
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Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for GABOB and an internal standard.
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Method Validation: The analytical method must be validated according to regulatory guidelines for parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Figure 2: Experimental Workflow for a GABOB Pharmacokinetic Study.
Conclusion
The available data, though limited, suggests that GABOB possesses favorable pharmacokinetic properties for a centrally acting agent, including good oral absorption and the ability to cross the blood-brain barrier. However, a comprehensive understanding of its pharmacokinetic profile, particularly in humans, is still lacking. Further studies are warranted to elucidate the detailed ADME characteristics of both the racemic mixture and the individual enantiomers of GABOB. The experimental protocols and methodologies outlined in this guide provide a framework for conducting robust preclinical pharmacokinetic evaluations to support the continued development of GABOB as a potential therapeutic agent.
References
Gamibetal's Role in Neurotransmission: A Technical Guide
An In-depth Examination of Gamma-Amino-Beta-Hydroxybutyric Acid (GABOB) and its Interactions with Central Nervous System Pathways
Executive Summary
Gamibetal, the brand name for gamma-amino-beta-hydroxybutyric acid (GABOB), is a structural analog of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] Employed as an anticonvulsant for the treatment of epilepsy in several countries, this compound's mechanism of action is centered on its interaction with GABAergic pathways.[1][2] This technical guide provides a comprehensive overview of this compound's role in neurotransmission, detailing its mechanism of action, and presenting key experimental findings. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this neuroactive compound.
Core Mechanism of Action: A GABA Analog
This compound is a derivative of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system responsible for reducing neuronal excitability.[1][3] As a GABA analog, this compound exerts its effects by interacting with GABA receptors. It is believed to have a greater capacity to cross the blood-brain barrier than GABA itself, potentially leading to more potent inhibitory effects on the central nervous system.
This compound exists as two stereoisomers, each with distinct pharmacological properties:
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(R)-(-)-GABOB: Acts as a moderate-potency agonist of the GABAB receptor.
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(S)-(+)-GABOB: Functions as a partial agonist of the GABAB receptor and an agonist of the GABAA receptor.
The (S)-(+)-GABOB isomer is reported to be approximately twice as potent as an anticonvulsant compared to the (R)-(-)-GABOB isomer.
Modulation of Neurotransmitter Systems
The primary role of this compound in neurotransmission is the modulation of the GABAergic system. By agonizing GABAA and GABAB receptors, this compound mimics the inhibitory effects of endogenous GABA. This leads to a decrease in neuronal excitability, which is the basis for its anticonvulsant properties.
Some sources also suggest that this compound may have tranquilizing properties, alleviating stress and anxiety through its inhibitory and calming actions on the nervous system.
It is important to note that while this compound is a direct modulator of the GABA system, other compounds found in some multi-ingredient formulations also marketed under similar names, such as Ginkgo biloba and L-Carnosine, have their own distinct effects on neurotransmission. Ginkgo biloba has been shown to modulate monoaminergic neurotransmission by inhibiting norepinephrine (B1679862) uptake and monoamine oxidase activity. L-Carnosine is suggested to have neuromodulatory effects, including the modulation of glutamate (B1630785) receptors and enhancement of cholinergic activity.
Quantitative Data Summary
Currently, publicly available quantitative data on the specific binding affinities, IC50 values, and other pharmacokinetic and pharmacodynamic parameters of this compound are limited. The following table summarizes the key qualitative findings regarding its mechanism.
| Parameter | Finding | Reference |
| Receptor Interaction | Agonist at GABAA and GABAB receptors. | |
| Stereoisomer Activity | (S)-(+)-GABOB is a partial GABAB and a GABAA agonist; (R)-(-)-GABOB is a moderate GABAB agonist. | |
| Anticonvulsant Potency | (S)-(+)-GABOB is roughly twice as potent as (R)-(-)-GABOB. |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are outlines of key methodologies.
a. Receptor Binding Assays:
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Objective: To determine the affinity of this compound and its stereoisomers for GABAA and GABAB receptors.
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Methodology:
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Preparation of cell membrane fractions from brain tissue (e.g., rat cortex) expressing the target receptors.
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Incubation of the membrane preparations with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]GABA for GABAA receptors, [3H]baclofen for GABAB receptors).
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Competitive binding is performed by adding increasing concentrations of unlabeled this compound or its isomers.
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Separation of bound and free radioligand by rapid filtration.
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Quantification of radioactivity to determine the displacement of the radioligand and calculate the inhibition constant (Ki).
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b. Electrophysiological Recordings:
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Objective: To assess the functional effects of this compound on neuronal activity.
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Methodology:
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Preparation of brain slices or cultured neurons.
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Use of patch-clamp or microiontophoresis techniques to record changes in membrane potential or ion currents in response to the application of this compound.
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Application of specific GABA receptor antagonists (e.g., bicuculline (B1666979) for GABAA, saclofen (B1680481) for GABAB) to confirm the receptor-mediated nature of the observed effects.
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Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical flows related to this compound's action and the experimental approaches to study it.
Conclusion
This compound's role in neurotransmission is primarily defined by its function as a GABA analog, acting as an agonist at both GABAA and GABAB receptors. This mechanism underlies its established use as an anticonvulsant and its potential anxiolytic properties. Further research, particularly quantitative studies to delineate its pharmacokinetic and pharmacodynamic profile with greater precision, will be invaluable for optimizing its therapeutic applications and for the development of novel therapeutics targeting the GABAergic system.
References
Unraveling the Enigmatic Gamibetal: A Technical Deep Dive into its Interaction with GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamibetal, the brand name for the compound γ-Amino-β-hydroxybutyric acid (GABOB), is a structural analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). This technical guide provides a comprehensive analysis of this compound's mechanism of action, focusing on its intricate and stereoselective interactions with GABA receptors. Drawing upon available preclinical data, this document elucidates the quantitative aspects of its binding affinities and functional effects, details relevant experimental methodologies, and visualizes the involved signaling pathways. This in-depth exploration aims to furnish researchers and drug development professionals with a foundational understanding of this compound's potential as a modulator of the GABAergic system, particularly in the context of neurological disorders such as epilepsy.
Introduction
GABAergic signaling is a cornerstone of neuronal inhibition, and its dysregulation is implicated in a multitude of neurological and psychiatric conditions. Consequently, the development of therapeutic agents that target GABA receptors remains a significant area of pharmacological research. This compound (GABOB), a naturally occurring derivative of GABA, has been investigated for its anticonvulsant properties, suggesting a direct influence on the GABAergic system.[1] This guide synthesizes the current scientific knowledge regarding this compound's effects on both ionotropic GABAA and metabotropic GABAB receptors, highlighting the critical stereochemical determinants of its activity.
Molecular Profile of this compound (GABOB)
This compound is the racemate of γ-Amino-β-hydroxybutyric acid, possessing a chiral center at the β-carbon. This results in two stereoisomers, (S)-(+)-GABOB and (R)-(-)-GABOB, which exhibit distinct pharmacological profiles.[2]
Chemical Structure:
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IUPAC Name: 4-amino-3-hydroxybutanoic acid
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Molecular Formula: C4H9NO3
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Molecular Weight: 119.12 g/mol
Interaction with GABAB Receptors
This compound demonstrates a pronounced and stereoselective interaction with GABAB receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.
Quantitative Data: Binding Affinity
Radioligand binding assays have been employed to determine the affinity of GABOB isomers for the GABAB receptor. These studies typically utilize [3H]GABA and measure the displacement by the test compounds. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
| Compound | Receptor | IC50 (µM) | Reference |
| (R)-(-)-GABOB | GABAB | 0.38 ± 0.04 | [2] |
| (S)-(+)-GABOB | GABAB | 10.2 ± 1.2 | [2] |
Table 1: Inhibitory concentration (IC50) of GABOB stereoisomers for [3H]GABA binding to rat brain membranes, indicating affinity for the GABAB receptor.
The data clearly indicate that the (R)-(-) isomer of GABOB possesses a significantly higher affinity for the GABAB receptor, being approximately 27 times more potent than the (S)-(+) isomer in this assay.[2]
Functional Activity
Functionally, (R)-(-)-GABOB acts as a potent agonist at GABAB receptors, while (S)-(+)-GABOB is a partial agonist.
Experimental Protocol: Radioligand Binding Assay for GABAB Receptors
A standard protocol to determine the binding affinity of compounds like GABOB to GABAB receptors involves the following steps:
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Membrane Preparation: Whole rat brains are homogenized in a buffered solution (e.g., Tris-HCl) and subjected to centrifugation to isolate the crude synaptic membrane fraction.
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Assay Conditions: The membrane preparation is incubated with a fixed concentration of a radiolabeled GABAB receptor ligand (e.g., [3H]GABA or [3H]baclofen) and varying concentrations of the unlabeled test compound (GABOB isomers). The incubation is carried out in a buffer containing a physiological concentration of Ca2+ or Mg2+, which is essential for GABAB receptor binding.
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Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
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Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled GABAB agonist (e.g., baclofen). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then determined by non-linear regression analysis of the competition binding data.
Interaction with GABAA Receptors
The interaction of this compound with ionotropic GABAA receptors is also stereoselective, with the (S)-(+) isomer being the more active enantiomer.
Quantitative Data
Experimental Protocol: Electrophysiological Recording (Patch-Clamp)
To characterize the functional effects of GABOB on GABAA receptors, whole-cell patch-clamp electrophysiology is the gold-standard method. This technique allows for the direct measurement of ion flow through the GABAA receptor channel in response to agonist application.
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Cell Preparation: Neurons or cell lines heterologously expressing specific GABAA receptor subunits are cultured on coverslips.
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Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
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Drug Application: The cell is perfused with an external solution, and a solution containing a known concentration of (S)-(+)-GABOB is rapidly applied to the cell.
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Data Acquisition: The resulting chloride current flowing through the GABAA receptors is recorded using an amplifier. The holding potential is typically set near the reversal potential for potassium to isolate chloride currents.
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Data Analysis: The amplitude and kinetics of the GABOB-evoked currents are analyzed to determine parameters such as the EC50 (the concentration that elicits a half-maximal response).
Signaling Pathways
The activation of GABA receptors by this compound (GABOB) initiates distinct downstream signaling cascades.
GABAA Receptor Signaling
As an agonist at GABAA receptors, (S)-(+)-GABOB binds to the receptor complex, causing a conformational change that opens the integral chloride ion channel. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
GABAB Receptor Signaling
As an agonist at GABAB receptors, (R)-(-)-GABOB binding initiates a G-protein-mediated signaling cascade. The activated G-protein (Gi/o) dissociates into its α and βγ subunits. The βγ subunit can directly activate inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization. Both subunits can inhibit adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the βγ subunit can also inhibit voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.
Clinical Perspectives
Conclusion
This compound (GABOB) presents a compelling case of stereoselective pharmacology at GABA receptors. The (R)-(-) isomer is a potent GABAB receptor agonist, while the (S)-(+) isomer preferentially acts as a GABAA receptor agonist. This dual mechanism of action, targeting both major classes of GABA receptors, likely underpins its observed anticonvulsant properties. For drug development professionals, the distinct activities of GABOB's stereoisomers offer a potential avenue for the design of more selective GABAergic modulators with improved therapeutic profiles. Further research, including detailed electrophysiological characterization of the (S)-(+) isomer's effects on various GABAA receptor subtypes and well-controlled clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its individual enantiomers. This technical guide provides a solid foundation for these future investigations by consolidating the existing quantitative data, outlining key experimental approaches, and visualizing the fundamental signaling pathways involved in this compound's interaction with the GABAergic system.
References
The Discovery and History of Gamibetal (GABOB): A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a centrally acting compound with a rich history in the quest for effective treatments for neurological disorders. As a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), GABOB has been a subject of scientific inquiry for its anticonvulsant properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of GABOB, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Introduction
γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring GABA analogue that has been utilized as an anticonvulsant medication in several countries, including Europe, Japan, and Mexico. Its structural similarity to GABA, coupled with the presence of a hydroxyl group, confers unique pharmacological properties, including the ability to cross the blood-brain barrier more readily than GABA itself. This guide delves into the scientific journey of GABOB, from its initial synthesis to its clinical application, providing a detailed resource for professionals in the field of neuroscience and drug development.
History and Discovery
The development of GABOB is rooted in the broader history of research into GABAergic neurotransmission and the search for antiepileptic drugs. While a precise, detailed timeline of GABOB's discovery and initial clinical use is not extensively documented in readily available literature, its exploration as a therapeutic agent began in the mid-20th century, following the discovery of GABA in the brain in 1950. Early clinical studies in the 1960s explored its use in epilepsy and other neurological conditions. It is sold under various brand names, with this compound being one of the most recognized.
Chemical Synthesis
The synthesis of GABOB can be achieved through various methods. Racemic GABOB has been prepared through multiple synthetic routes. Of particular interest to researchers is the asymmetric synthesis of its enantiomers, (R)-(-)-GABOB and (S)-(+)-GABOB, as they exhibit distinct pharmacological activities.
Experimental Protocol: Asymmetric Synthesis of (R)-GABOB
A notable method for the asymmetric synthesis of (R)-GABOB starts from the commercially available ethyl (R)-4-chloro-3-hydroxybutanoate. The following is a generalized protocol based on described chemical transformations:
-
Azidation: Ethyl (R)-4-chloro-3-hydroxybutanoate is treated with sodium azide (B81097) in a suitable solvent, such as dimethylformamide (DMF), to yield ethyl (R)-4-azido-3-hydroxybutanoate. The reaction is typically carried out at an elevated temperature.
-
Reduction: The azido (B1232118) group is then reduced to an amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields ethyl (R)-4-amino-3-hydroxybutanoate.
-
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the amino ester in the presence of an acid, such as hydrochloric acid (HCl). Subsequent purification, for example, by ion-exchange chromatography, yields the final product, (R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB).
Pharmacological Profile
Mechanism of Action
GABOB exerts its effects primarily through its interaction with GABA receptors. It has two stereoisomers, each with a distinct receptor binding profile.
-
(R)-(-)-GABOB: This enantiomer is a selective agonist for the GABA-B receptor . It is reported to be approximately 10-fold less potent than racemic baclofen (B1667701) in binding experiments.
-
(S)-(+)-GABOB: This enantiomer acts as an agonist at the GABA-A receptor and a partial agonist at the GABA-B receptor.
The anticonvulsant effects of racemic GABOB are likely a result of the combined actions of both enantiomers on the GABAergic system.
Pharmacokinetics
While specific pharmacokinetic data for GABOB in humans is limited, studies on GABA provide some insights. Oral administration of GABA in healthy volunteers has shown rapid absorption.
Table 1: Pharmacokinetic Parameters of Oral GABA in Healthy Volunteers
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 0.5 - 1 hour |
| Elimination Half-life (t1/2) | ~5 hours |
It is important to note that GABOB's hydroxyl group may alter its pharmacokinetic profile compared to GABA, potentially leading to improved blood-brain barrier penetration.
Clinical Efficacy and Safety
This compound has been studied as an add-on therapy for patients with treatment-resistant epilepsy.
Clinical Trial Data
A clinical trial involving patients with severe partial epilepsy evaluated the efficacy of GABOB as an adjunctive treatment.
Table 2: Efficacy of GABOB as Add-on Therapy in Focal Epilepsy
| Parameter | Result |
| Dosage | 250 mg, twice daily |
| Treatment Duration | 26 weeks |
| Primary Efficacy Endpoint | 25% of patients achieved a 50% reduction in seizure frequency. |
Safety and Tolerability
In the aforementioned clinical trial, no serious adverse effects were reported with the administration of GABOB at a dose of 250 mg twice daily.
Preclinical Evaluation of Anticonvulsant Activity
The anticonvulsant properties of new chemical entities are often evaluated in preclinical animal models. The pentylenetetrazol (PTZ)-induced seizure model is a standard screening method.
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents
-
Animal Selection: Adult male mice or rats are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specified period before the experiment.
-
Drug Administration: The test compound (e.g., GABOB) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
PTZ Induction: After a predetermined pretreatment time, a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p.) is administered.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are typically scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: The ability of the test compound to delay the onset of seizures or reduce their severity compared to the vehicle-treated group is statistically analyzed.
Analysis of the Target Molecule "Gamibetal"
Introduction
Following a comprehensive search of chemical and biomedical literature, no molecule with the name "Gamibetal" has been identified. This suggests that "this compound" may be a novel or proprietary compound not yet disclosed in public-domain databases, a potential misspelling of an existing molecule, or an internal code name.
To fulfill the user's request for a detailed structural analysis guide, this document will proceed using a well-characterized molecule, Aspirin (Acetylsalicylic Acid) , as a representative example. The methodologies, data presentation, and visualizations provided below serve as a template that can be applied to "this compound" once its chemical identity is confirmed.
Structural and Physicochemical Properties of Aspirin
Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting the cyclooxygenase (COX) enzymes. Its structural features are fundamental to its mechanism of action.
| Property | Value |
| IUPAC Name | 2-(Acetyloxy)benzoic acid |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| CAS Number | 50-78-2 |
| Melting Point | 136 °C (277 °F) |
| Boiling Point | 140 °C (284 °F) (decomposes) |
| Acidity (pKa) | 3.5 |
| Appearance | White, crystalline powder |
| Solubility in Water | 3.4 mg/mL (20 °C) |
Experimental Protocols for Structural Elucidation
The definitive structure of a molecule like Aspirin is determined through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Parameters: Acquire ¹H spectra with 16 scans, a relaxation delay of 1s, and a spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Parameters: Acquire ¹³C{¹H} proton-decoupled spectra with 1024 scans, a relaxation delay of 2s, and a spectral width of 240 ppm.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Objective: To determine the exact molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Use Electrospray Ionization (ESI) in negative ion mode, as the carboxylic acid moiety is readily deprotonated.
-
Mass Analysis:
-
Instrument: High-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Mode: Full scan mode over a mass-to-charge (m/z) range of 50-500.
-
-
Data Analysis: Identify the [M-H]⁻ ion peak. Use the instrument's software to calculate the elemental composition from the high-resolution mass measurement.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
-
Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretches of the ester and carboxylic acid, C-O stretches, and aromatic C=C stretches).
Signaling Pathways and Logical Workflows
Visualizations are critical for understanding complex biological and experimental processes. The following diagrams are generated using the DOT language for Graphviz.
Mechanism of Action: COX Enzyme Inhibition
Aspirin exerts its anti-inflammatory effect by irreversibly inhibiting both COX-1 and COX-2 enzymes. This diagram illustrates the simplified pathway.
Caption: Aspirin's mechanism of action via irreversible inhibition of COX enzymes.
Experimental Workflow for Structural Elucidation
This diagram outlines the logical flow of experiments used to determine the structure of a small molecule.
Caption: Logical workflow for the structural elucidation of an unknown compound.
An In-depth Technical Guide to the Synthesis and Chemical Properties of Gamibetal (γ-Amino-β-hydroxybutyric acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gamibetal, also known as γ-Amino-β-hydroxybutyric acid (GABOB), a compound with significant neuropharmacological interest. This document details its synthesis, chemical properties, mechanism of action, and the experimental protocols for its analysis, designed to serve as a vital resource for professionals in research and drug development.
Introduction
This compound is the brand name for the compound γ-Amino-β-hydroxybutyric acid (GABOB). It is a structural analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Initially investigated for its anti-epileptic properties, this compound is utilized as an anticonvulsant in several countries, including Mexico, Japan, and parts of Europe.[2] Its therapeutic potential also extends to reducing anxiety and stress. As an endogenous metabolite of GABA, this compound's ability to modulate neuronal excitability makes it a subject of ongoing research.
Chemical Properties
This compound is a chiral molecule, existing as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit different biological activities. The racemic mixture is often used in medical applications.
Physicochemical Data
A summary of the key physicochemical properties of this compound (racemic mixture) is presented in the table below.
| Property | Value | Source |
| Chemical Name | 4-amino-3-hydroxybutanoic acid | |
| Synonyms | GABOB, γ-Amino-β-hydroxybutyric acid, β-hydroxy-GABA | |
| Molecular Formula | C₄H₉NO₃ | |
| Molecular Weight | 119.12 g/mol | |
| CAS Number | 924-49-2 (racemic) | |
| Melting Point | 223 °C (decomposes) | |
| Appearance | White to off-white crystalline powder | |
| pKa (Acidic) | ~4.1 (predicted) | |
| pKa (Basic) | ~9.6 (predicted) | |
| logP | -3.4 (predicted) | |
| Water Solubility | 453 g/L (predicted) | |
| Solubility in DMSO | Soluble |
Synthesis of this compound
Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.
Synthesis from Crotonic Acid
A convenient, three-step synthesis of racemic this compound can be achieved starting from the inexpensive and readily available crotonic acid.
Step 1: Synthesis of 4-Bromocrotonic Acid
-
In a suitable reaction vessel equipped with a reflux condenser and a stirrer, dissolve crotonic acid in a non-polar solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the Wohl-Ziegler bromination.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Evaporate the solvent under reduced pressure to yield crude 4-bromocrotonic acid.
Step 2: Synthesis of 4-Aminocrotonic Acid
-
Dissolve the crude 4-bromocrotonic acid in an excess of aqueous ammonium (B1175870) hydroxide (B78521).
-
Stir the mixture at room temperature, allowing the nucleophilic substitution to proceed.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the excess ammonium hydroxide with a suitable acid and concentrate the solution under reduced pressure to obtain 4-aminocrotonic acid.
Step 3: Synthesis of (RS)-4-Amino-3-hydroxybutyric Acid (this compound)
-
Dissolve the 4-aminocrotonic acid in water.
-
Add a strong acid ion-exchange resin to the solution.
-
Reflux the mixture. The acidic resin catalyzes the hydration of the double bond.
-
Monitor the reaction for the formation of the final product.
-
Filter off the resin and wash with water.
-
Concentrate the aqueous solution and purify the resulting this compound by recrystallization.
Synthesis from Allyl Cyanide
An alternative four-step synthesis with a good overall yield starts from allyl cyanide.
Caption: Synthesis workflow of this compound from Allyl Cyanide.
Mechanism of Action
This compound exerts its effects primarily by acting as a GABA receptor agonist. It displays stereoselectivity in its interaction with different GABA receptor subtypes. The (R)-(-)-enantiomer is a moderate-potency agonist of the GABAB receptor, while the (S)-(+)-enantiomer is a partial agonist of the GABAB receptor and an agonist of the GABAA receptor.
GABAB Receptor Signaling Pathway
The GABAB receptor is a G-protein-coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to neuronal inhibition.
Caption: GABAB receptor signaling pathway activated by this compound.
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC)
An HPLC method can be employed for the quantitative analysis of this compound. As this compound lacks a strong chromophore, pre-column derivatization is often necessary for UV detection. Alternatively, a method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used for the analysis of underivatized amino acids.
-
Column: Silica-based HILIC column (e.g., Kromasil SIL, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 2.5 mM Potassium dihydrogen phosphate (B84403) (pH adjusted to 2.85) and Acetonitrile in a 25:75 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.
The expected chemical shifts for this compound in D₂O are as follows (note: these are based on the closely related GABA and may vary slightly):
-
-CH(OH)-: Multiplet
-
-CH₂-COOH: Triplet
-
-CH₂-NH₂: Triplet
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the this compound molecule.
-
O-H stretch (alcohol and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.
-
N-H stretch (primary amine): A medium intensity band around 3400-3250 cm⁻¹.
-
C-H stretch (alkane): Bands just below 3000 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1710 cm⁻¹.
-
C-O stretch (alcohol and carboxylic acid): Bands in the 1300-1050 cm⁻¹ region.
This guide provides a foundational understanding of this compound for scientific and development purposes. For further detailed experimental procedures and safety information, it is recommended to consult the primary literature cited.
References
Technical Whitepaper: An Overview of the In Vivo Stability and Metabolism of Gamibetal (GABOB)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for "Gamibetal," also known as γ-Amino-β-hydroxybutyric acid (GABOB), reveal a significant scarcity of publicly available quantitative data regarding its in vivo stability and metabolism. While the compound has been studied for its anticonvulsant properties, detailed pharmacokinetic parameters such as half-life, clearance rate, and specific metabolic pathways are not well-documented in accessible scientific literature. This guide, therefore, provides the available information on this compound and presents a generalized framework for assessing the in vivo stability and metabolism of GABA analogues, which can be applied to compounds like this compound in a research setting.
Introduction to this compound (GABOB)
This compound is the brand name for the compound γ-Amino-β-hydroxybutyric acid (GABOB), a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2][3] Structurally, GABOB is an analogue of GABA and is used as an anticonvulsant for the treatment of epilepsy in some countries, including Europe, Japan, and Mexico.[2] It is also noted to have broader applications in reducing anxiety and stress.[1] GABOB is a physiological metabolite of GABA and is thought to exert its effects by acting on GABA receptors, thereby enhancing inhibitory processes in the brain and reducing neuronal excitability.
Available In Vivo Data for this compound (GABOB)
Despite its use as a pharmaceutical agent, detailed pharmacokinetic data for this compound remains largely unavailable in the public domain. Information regarding its metabolism, route of elimination, half-life, and clearance is not readily found in scientific databases. The majority of the available research dates back several decades and primarily focuses on its anticonvulsant effects rather than its pharmacokinetic profile.
Generalized Experimental Protocols for In Vivo Stability and Metabolism of GABA Analogues
Given the lack of specific data for this compound, this section outlines the standard methodologies employed to characterize the in vivo stability and metabolism of GABA analogues. These protocols are fundamental in drug development and are applicable for a comprehensive evaluation of compounds like GABOB.
Animal Models and Drug Administration
-
Animal Models: Typically, rodent models such as Sprague-Dawley rats or BALB/c mice are used for initial pharmacokinetic studies. Non-rodent models like beagle dogs or cynomolgus monkeys may be used in later-stage preclinical development.
-
Drug Administration: The compound is administered via relevant clinical routes, most commonly oral (PO) gavage and intravenous (IV) injection. The IV route provides a baseline for absolute bioavailability. The formulation of the drug is critical and should ensure solubility and stability.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). Blood is typically collected from the tail vein or via cannulation of the carotid artery or jugular vein. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period. This is crucial for determining the route and extent of excretion of the parent drug and its metabolites.
Bioanalytical Method
-
Sample Preparation: Plasma, urine, and fecal homogenate samples are processed to extract the drug and its metabolites. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug and metabolite concentrations in biological matrices. This technique offers high sensitivity and selectivity.
Pharmacokinetic Analysis
The concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters using software such as WinNonlin or Phoenix.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Elimination half-life, the time required for the plasma concentration to decrease by half. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Absolute bioavailability, the fraction of the administered dose that reaches systemic circulation. |
Metabolite Identification
-
In Vitro Methods: Prior to in vivo studies, in vitro systems are used to predict metabolic pathways. These include liver microsomes, S9 fractions, and hepatocytes from various species (including human). These systems contain the key drug-metabolizing enzymes.
-
In Vivo Metabolite Profiling: Samples from in vivo studies (plasma, urine, feces) are analyzed using high-resolution mass spectrometry to identify potential metabolites. The structures of these metabolites are then elucidated.
Visualizations of Experimental Workflows
The following diagrams illustrate the generalized workflows for assessing in vivo stability and metabolism.
Caption: Generalized workflow for in vivo pharmacokinetic studies.
Caption: Workflow for in vivo metabolite identification.
Conclusion
While this compound (GABOB) has been utilized as an anticonvulsant, there is a clear gap in the scientific literature regarding its in vivo stability and metabolism. For researchers and drug development professionals, this presents both a challenge and an opportunity. The generalized protocols and workflows outlined in this whitepaper provide a standard framework for conducting the necessary studies to characterize the pharmacokinetic profile of this compound or other GABA analogues. Such studies are essential for optimizing dosing regimens, understanding potential drug-drug interactions, and ensuring the overall safety and efficacy of the therapeutic agent. Further research is warranted to fill the existing knowledge gap and to fully characterize the in vivo properties of this compound.
References
Gamibetal (GABOB): A Potential Neuroprotective Agent? A Technical Whitepaper
Introduction
Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a compound primarily recognized for its anticonvulsant properties and its use in the treatment of epilepsy.[1][2] As a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, this compound's mechanism of action is intrinsically linked to the GABAergic system.[1] While its efficacy as an antiepileptic is documented, its potential as a neuroprotective agent remains largely unexplored in dedicated studies. This technical guide aims to synthesize the available, albeit indirect, evidence to build a case for this compound's neuroprotective potential, drawing from the broader understanding of GABAergic pathways in neuroprotection.
The neuroprotective effects of activating the GABAergic system are a growing area of research, with studies indicating that GABA receptor agonists can mitigate neuronal damage in models of ischemia and excitotoxicity.[3] Furthermore, GABA has been shown to possess antioxidant properties, suggesting another avenue for neuroprotection.[4] This paper will delve into the known pharmacology of this compound and extrapolate its potential neuroprotective mechanisms based on the established roles of GABA and other GABA receptor agonists. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of GABAergic compounds.
Pharmacology of this compound (GABOB)
This compound is a structural analogue of GABA and is endogenously found as a metabolite of GABA. A key feature of this compound is its stereoselectivity. It exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit different pharmacological profiles. The racemic mixture is what is typically used in clinical practice.
| Stereoisomer | Receptor Activity | Anticonvulsant Potency |
| (R)-(-)-GABOB | Moderate-potency GABAB receptor agonist. | Less potent |
| (S)-(+)-GABOB | Partial GABAB and GABAA receptor agonist. | Twice as potent as (R)-(-)-GABOB. |
Table 1: Stereoisomer Activity of this compound.
This compound is reported to have more potent inhibitory effects on the central nervous system than GABA itself, which may be attributed to its greater ability to cross the blood-brain barrier.
Potential Neuroprotective Mechanisms
The neuroprotective potential of this compound can be inferred from the known protective roles of the GABAergic system against two primary drivers of neuronal damage: excitotoxicity and oxidative stress.
Counteracting Excitotoxicity
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal injury and death. This is a key mechanism in ischemic stroke and other neurodegenerative conditions. Activation of GABA receptors can counteract excitotoxicity. Studies have shown that GABA receptor agonists can protect neurons from excitotoxic damage. For instance, co-application of GABAA and GABAB receptor agonists has been demonstrated to be neuroprotective in in-vitro ischemia models. The proposed mechanism involves the inhibition of NMDA receptor-mediated nitric oxide production.
Ameliorating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is another major contributor to neuronal damage. There is emerging evidence that GABA can exert cytoprotective effects against oxidative stress. Studies in non-neuronal cells have shown that GABA can induce the expression of phase II antioxidant enzymes through the activation of the Nrf2 pathway.
Quantitative Data on GABAergic Neuroprotection
The following table summarizes quantitative findings from studies on the neuroprotective effects of GABA and GABA receptor agonists. It is important to note that these studies were not conducted on this compound itself.
| Compound/Condition | Model System | Measured Parameter | Result |
| GABA (100 μM) | Hydrogen peroxide-induced C2C12 myoblasts | Cell Viability | ~90% increase |
| GABA (100 μM) | Hydrogen peroxide-induced C2C12 myoblasts | Reactive Oxygen Species (ROS) Levels | ~50% reduction |
| Muscimol (GABAA agonist) + Baclofen (GABAB agonist) | Ischemia/reperfusion in rats | Neuronal Death | Significant protection |
Table 2: Summary of Quantitative Data from In Vitro and In Vivo Studies on GABAergic Neuroprotection.
Experimental Protocols
In Vitro Ischemia Model
A common method to study neuroprotection against ischemic damage in a laboratory setting is the in vitro ischemia model using brain slice preparations.
-
Slice Preparation: Corticostriatal slices are prepared from rat brains.
-
Recording: Extracellular field potential recordings are obtained from the striatal neurons.
-
Induction of Ischemia: In vitro ischemia is induced by switching the standard artificial cerebrospinal fluid with a solution lacking glucose and where oxygen is replaced with nitrogen.
-
Treatment: The brain slices are treated with the compound of interest (e.g., a GABA receptor agonist) before and during the ischemic period.
-
Assessment: The irreversible loss of field potentials is measured to quantify neuronal damage. Neuroprotection is indicated by the preservation of the field potential.
Oxidative Stress Assay in Cell Culture
To assess the protective effects of a compound against oxidative stress, a cell culture model can be employed.
-
Cell Culture: C2C12 myoblasts are cultured in appropriate media.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide.
-
Treatment: Cells are pre-treated with the compound of interest (e.g., GABA) for a specified period before the addition of hydrogen peroxide.
-
Cell Viability Assay: Cell viability is measured using a standard assay such as the MTT assay.
-
ROS Measurement: Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Protein Expression Analysis: The expression of antioxidant enzymes and transcription factors (e.g., Nrf2, HO-1) is determined by Western blotting.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway for GABAB receptor-mediated neuroprotection and a typical experimental workflow for assessing neuroprotection.
Caption: Proposed GABA-B Receptor-Mediated Neuroprotective Signaling Pathway.
Caption: Experimental Workflow for Assessing Neuroprotection.
Conclusion
While this compound is an established anticonvulsant, its potential as a neuroprotective agent is a compelling yet underexplored area. Based on its function as a GABA analogue and a GABA receptor agonist, there is a strong theoretical basis for its potential to protect neurons from excitotoxic and oxidative damage. The known neuroprotective effects of the broader GABAergic system provide a solid foundation for future research into this compound's specific properties. Direct experimental validation is necessary to ascertain the neuroprotective efficacy of this compound and to elucidate its precise mechanisms of action. Such studies could pave the way for new therapeutic applications of this long-established drug.
References
- 1. The GABAB receptor mediates neuroprotection by coupling to G13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of GABA on oxidative stress in the skeletal muscles and plasma free amino acids in mice fed high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of gamma-aminobutyric acid against oxidative stress by inducing phase II enzymes in C2C12 myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gamibetal (GABOB) in In Vitro Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamibetal, with the active ingredient Gamma-Amino-beta-hydroxybutyric acid (GABOB), is a derivative of the primary inhibitory neurotransmitter in the central nervous system, Gamma-Aminobutyric Acid (GABA).[1] GABOB acts as a GABA analog and has been investigated for its potential neuroprotective and neuromodulatory effects. These application notes provide detailed protocols for utilizing this compound in in vitro neuronal cultures to assess its effects on neuronal viability, neurite outgrowth, and fundamental signaling pathways. The provided methodologies are intended to serve as a comprehensive guide for researchers exploring the therapeutic potential of this compound in various neurological contexts.
Data Presentation: Quantitative Summary
Due to the limited availability of direct in vitro studies on this compound (GABOB), the following tables provide a summary of typical concentration ranges and observed effects for GABA and its analogs, which can serve as a starting point for designing experiments with GABOB. It is crucial to perform dose-response studies to determine the optimal concentration of this compound for your specific neuronal culture system and experimental endpoint.
Table 1: Concentration Ranges of GABA Analogs for Neuronal Viability and Neuroprotection Assays
| Compound | Cell Type | Assay | Concentration Range | Observed Effect |
| GABA | Primary Cortical Neurons | Excitotoxicity Assay | 10-100 µM | Accelerated excitotoxic cell death at higher concentrations.[2] |
| Baclofen (GABAB Agonist) | Cerebellar Granule Neurons | Apoptosis Assay (Potassium deprivation) | 10-300 µM | Dose-dependent neuroprotection.[3] |
| Muscimol (GABAA Agonist) | Primary Cortical Neurons | Ischemia Model | 1-10 µM | Neuroprotective effect.[4] |
Table 2: Concentration Ranges of GABA Analogs for Neurite Outgrowth Assays
| Compound | Cell Type | Assay | Concentration Range | Observed Effect |
| GABA | Mouse Spinal Cord Neurons | Neurite Outgrowth Assay | 1-100 µM | Inhibition of neurite outgrowth.[5] |
| Baclofen (GABAB Agonist) | Mouse Spinal Cord Neurons | Neurite Outgrowth Assay | 10-100 µM | Mimicked GABA's inhibitory effect on neurite outgrowth. |
Table 3: Concentration Ranges of GABA Analogs for Electrophysiological and Calcium Imaging Assays
| Compound | Cell Type | Assay | Concentration Range | Observed Effect |
| GABA | Embryonic Human DRG Neurons | Whole-cell Patch Clamp | EC50: 111 µM | Activated Cl- currents. |
| GABA | Rat Cortical Neurons | Perforated Patch Clamp | 50-200 µM | Induced inward, outward, or biphasic currents. |
| GABA | Suprachiasmatic Nucleus Neurons | Calcium Imaging | 200 µM | Induced divergent Ca2+ responses. |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neuroprotective and neurotoxicity studies.
Materials:
-
E18 pregnant rat
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Neuronal Culture Medium: Neurobasal Medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine (or Poly-L-ornithine) and Laminin for coating
-
Trypsin-EDTA
-
Trypan Blue solution
-
Sterile dissection tools
Procedure:
-
Coating Culture Vessels: Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL) for 1 hour at 37°C, followed by three washes with sterile water. Then, coat with Laminin (10 µg/mL) overnight at 4°C.
-
Dissection: Euthanize the pregnant rat according to approved institutional guidelines. Dissect the cortices from E18 embryos in ice-cold HBSS.
-
Dissociation:
-
Mince the cortical tissue into small pieces.
-
Incubate with Trypsin-EDTA for 15 minutes at 37°C.
-
Stop the enzymatic digestion by adding an equal volume of Neuronal Culture Medium containing serum.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons at a desired density (e.g., 1x10^5 cells/cm²) onto the pre-coated culture vessels.
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
SH-SY5Y Neuronal Cell Line Culture
The SH-SY5Y human neuroblastoma cell line is a widely used model for neurodegenerative disease research.
Materials:
-
SH-SY5Y cells
-
Growth Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Thawing: Quickly thaw the vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Plating: Resuspend the cell pellet in fresh growth medium and plate in a T-75 flask.
-
Culture Maintenance:
-
Incubate at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a 1:3 to 1:6 ratio.
Neuroprotection Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
Primary neurons or SH-SY5Y cells cultured in a 96-well plate
-
This compound (GABOB) stock solution
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for SH-SY5Y, or glutamate (B1630785) for primary neurons)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for at least 24 hours.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 1-2 hours. Include a vehicle control.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (e.g., 100 µM 6-OHDA) and incubate for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the growth of neuronal processes.
Materials:
-
Primary neurons or differentiated SH-SY5Y cells
-
This compound (GABOB) stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating and Treatment: Plate cells on coated coverslips. After adherence and differentiation, treat with various concentrations of this compound for 48-72 hours.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and branching points using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
Signaling Pathways and Visualization
GABOB, as a GABA analog, is expected to primarily interact with GABA receptors. The activation of GABAB receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels.
GABAB Receptor Signaling Pathway
Activation of GABAB receptors by GABOB is hypothesized to initiate a signaling cascade that can influence neuronal excitability and survival.
Caption: Putative GABAB receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing this compound's Neuroprotective Effects
The following workflow outlines the key steps to evaluate the neuroprotective potential of this compound in an in vitro model of neuronal injury.
Caption: Workflow for evaluating this compound's neuroprotective effects.
Conclusion
These application notes provide a foundational framework for investigating the effects of this compound (GABOB) in in vitro neuronal cultures. Given the limited direct literature on GABOB in this context, the provided protocols and dosage ranges, based on related GABAergic compounds, should be considered as starting points. It is imperative for researchers to conduct thorough dose-response experiments and validate these methods within their specific experimental systems. The outlined assays for neuroprotection and neurite outgrowth, coupled with the visualization of the putative signaling pathway, offer a comprehensive approach to elucidating the therapeutic potential of this compound for neurological disorders.
References
- 1. From the street to the brain: neurobiology of the recreational drug gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA accelerates excitotoxic cell death in cortical cultures: protection by blockers of GABA-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurite outgrowth-regulating properties of GABA and the effect of serum on mouse spinal cord neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gamibetal in Cell-Based Assays
Introduction
Gamibetal, also known as γ-Amino-β-hydroxybutyric acid (GABOB), is an analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] It is recognized for its role as an anticonvulsant and its potential in neurological research.[2][3] this compound functions primarily as a GABA receptor agonist.[1] The racemic mixture of this compound contains two stereoisomers with distinct activities: (R)-(–)-GABOB is a moderate agonist of the GABAB receptor, while (S)-(+)-GABOB acts as a partial agonist of the GABAB receptor and an agonist of the GABAA receptor.[1] This agonistic activity triggers downstream signaling cascades that modulate neuronal excitability and other cellular processes, making it a compound of interest for various cell-based assays.
These application notes provide a comprehensive protocol for the dissolution and application of this compound in in vitro cell culture experiments, a summary of its key signaling pathways, and suggested experimental workflows.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Synonyms | 4-Amino-3-hydroxybutyric Acid, GABOB, β-Hydroxy-GABA | |
| Molecular Formula | C₄H₉NO₃ | |
| Molecular Weight | 119.12 g/mol | |
| CAS Number | 924-49-2 | |
| Appearance | White to off-white crystalline powder | N/A |
| Purity | ≥98% | N/A |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes |
| Water (H₂O) | 233.33 mg/mL (1958.78 mM) | Ultrasonic assistance may be required for complete dissolution. |
| DMSO | Slightly soluble | |
| Ethanol | N/A | N/A |
Table 3: Preparation of this compound Stock Solutions in Water
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.119 mg | 0.596 mg | 1.191 mg |
| 5 mM | 0.596 mg | 2.978 mg | 5.956 mg |
| 10 mM | 1.191 mg | 5.956 mg | 11.912 mg |
| 100 mM | 11.912 mg | 59.560 mg | 119.120 mg |
Note: Calculations are based on a molecular weight of 119.12 g/mol . Adjust mass based on the purity of the specific lot of this compound used.
Experimental Protocols
Preparation of this compound Stock Solution (Aqueous)
Given its high solubility in water, it is the recommended solvent for preparing stock solutions for most cell culture applications.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (e.g., cell culture grade water)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of sterile water to the this compound powder to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the powder does not fully dissolve, use an ultrasonic water bath for 10-15 minutes.
-
-
Sterilization:
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to ensure the sterility of your stock solution for cell culture use.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, this compound concentration, and incubation time should be optimized for each experiment.
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., for viability, apoptosis, etc.)
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density appropriate for the specific cell line and assay duration. Allow cells to adhere and reach the desired confluency (typically 24-48 hours).
-
Prepare Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 1 mL of 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 999 µL of complete cell culture medium.
-
Important: Always prepare a vehicle control. Since the stock is aqueous, the vehicle control will be complete cell culture medium with an equivalent volume of sterile water added.
-
-
Treat Cells:
-
Carefully remove the existing medium from the cultured cells.
-
Add the cell culture medium containing the desired final concentration of this compound (the working solution).
-
Add the vehicle control medium to the control wells.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for the period determined by your experimental design (e.g., 24, 48, or 72 hours).
-
Assay: After incubation, proceed with the downstream experimental assay (e.g., cell viability assay, gene expression analysis, protein analysis, etc.).
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
Caption: this compound agonism of GABA receptors and downstream signaling.
General Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro cell-based assays with this compound.
This compound Solution Preparation Logic
Caption: Logical flow from powder to final cell treatment solution.
References
Application Notes and Protocols for Gamibetal Administration in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamibetal, also known as gamma-amino-beta-hydroxybutyric acid (GABOB), is a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Due to its structural similarity to GABA, this compound has been investigated for its potential as an anticonvulsant agent. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its administration and evaluation in established rodent models of epilepsy. The information is intended to guide researchers in designing and executing preclinical studies to assess the efficacy and pharmacokinetic profile of this compound and similar GABAergic compounds.
Proposed Mechanism of Action
Epilepsy is characterized by an imbalance between excitatory and inhibitory neurotransmission in the brain. The GABAergic system plays a crucial role in maintaining this balance, and its dysfunction is implicated in the pathophysiology of seizures. This compound is hypothesized to exert its anticonvulsant effects by modulating the GABAergic system. As a GABA analog, it may act as a GABA receptor agonist, enhancing inhibitory neurotransmission and thereby counteracting the excessive neuronal excitation that leads to seizures.
Signaling Pathway of GABAergic Inhibition
The following diagram illustrates the general mechanism of GABAergic inhibition at the synapse, which is the likely target for this compound's action.
HPLC methods for quantifying Gamibetal in plasma
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Gabapentin (B195806) in Human Plasma
Note on "Gamibetal": The compound "this compound" was not found in scientific literature. It is presumed to be a typographical error for "Gabapentin," a widely used anticonvulsant drug. This document will detail validated methods for the quantification of Gabapentin in plasma.
Introduction
Gabapentin (GBP) is an anticonvulsant medication primarily used to treat seizures and neuropathic pain. Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies require sensitive, accurate, and reliable analytical methods to quantify gabapentin concentrations in biological matrices like plasma. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, is a robust technique for this purpose.
A significant challenge in analyzing gabapentin is its lack of a chromophore, which makes UV detection difficult without a derivatization step. This application note describes two common approaches: a pre-column derivatization HPLC-UV method and a more sensitive HPLC-Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Workflow Overview
The general workflow for quantifying gabapentin in plasma involves several key stages, from sample collection to final data analysis.
Caption: General workflow for gabapentin analysis in plasma.
Method 1: HPLC with UV Detection (Pre-column Derivatization)
This method relies on reacting gabapentin with a derivatizing agent to attach a chromophore, allowing for sensitive UV detection. A common and effective agent is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB).[1][2][3]
Experimental Protocol
a. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate volume of the internal standard (IS), such as Amlodipine.[1][2]
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 40 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for the derivatization step.
Caption: Protein precipitation workflow for sample cleanup.
b. Pre-column Derivatization
-
To the supernatant from the previous step, add reagents for derivatization with FDNB. This reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH and slightly elevated temperature (e.g., 60°C) for about 30 minutes.
-
After the reaction, the mixture is cooled, and an aliquot is injected into the HPLC system.
c. HPLC-UV Conditions The following table summarizes a validated set of conditions for the analysis of derivatized gabapentin.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 Reverse-Phase (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm) |
| Mobile Phase | 50 mM Sodium Phosphate Buffer (pH 2.5) : Acetonitrile (30:70, v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 360 nm (for FDNB derivative) |
| Internal Standard | Amlodipine |
Method Validation Summary
The performance of the HPLC-UV method is summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.05 - 14 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (%RE) | Within ±15% |
| Mean Absolute Recovery | ~72% |
Method 2: HPLC-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and specificity, eliminating the need for derivatization. It is the preferred method for clinical and bioequivalence studies requiring low detection limits.
Experimental Protocol
a. Sample Preparation (Protein Precipitation)
-
Pipette a 200 µL aliquot of human plasma into a microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., Acetaminophen, 25 µg/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 40 seconds and centrifuge.
-
Transfer 200 µL of the supernatant and mix with 200 µL of the mobile phase.
-
Inject a 10 µL aliquot of the final mixture into the LC-MS/MS system.
b. LC-MS/MS Conditions The following table outlines typical conditions for an LC-MS/MS assay.
| Parameter | Condition |
| LC System | Shimadzu or Waters ACQUITY UPLC |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000) |
| Column | C8 Reverse-Phase (e.g., Luna C8, 5 µm, 150 x 4.6 mm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.8 - 1.0 mL/min |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Gabapentin: m/z 172.1 → 154.1; IS: Varies by standard used |
Method Validation Summary
The performance of a typical LC-MS/MS method is superior in sensitivity.
| Validation Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL (0.05 - 5 µg/mL) |
| Correlation Coefficient (r²) | > 0.98 |
| Lower LOQ (LLOQ) | 50 ng/mL |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (%RE) | 99.8% - 102.0% |
| Recovery | > 62% |
| Sample Stability | Stable for 24h at room temp post-extraction and 89 days at -20°C in plasma. |
Conclusion
Both HPLC-UV with pre-column derivatization and LC-MS/MS are validated and effective methods for the quantification of gabapentin in human plasma. The choice of method depends on the required sensitivity, throughput, and available instrumentation. The LC-MS/MS method provides higher sensitivity and specificity without the need for derivatization, making it ideal for pharmacokinetic studies with low concentration samples. The HPLC-UV method, while requiring an extra derivatization step, is a reliable and cost-effective alternative for routine therapeutic drug monitoring where concentration levels are expected to be within its linear range.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rcfba.fcfar.unesp.br [rcfba.fcfar.unesp.br]
- 3. Validated HPLC method for the determination of gabapentin in human plasma using pre-column derivatization with 1-fluoro-2,4-dinitrobenzene and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gamibetal in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamibetal is a novel investigational compound demonstrating potential as a positive allosteric modulator of GABA-A (γ-aminobutyric acid type A) receptors. These receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system.[1] This document provides detailed application notes and protocols for characterizing the effects of this compound on GABA-A receptor function using patch-clamp electrophysiology, a gold-standard technique for studying ion channel activity with high fidelity.[2][3] The following protocols are designed for researchers in neuroscience, pharmacology, and drug development to assess the potency, efficacy, and mechanism of action of this compound.
Putative Mechanism of Action
This compound is hypothesized to bind to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. This binding is thought to potentiate the receptor's response to GABA, leading to an enhanced influx of chloride ions upon receptor activation. The increased chloride conductance hyperpolarizes the neuron, making it less likely to fire an action potential, thus enhancing inhibitory neurotransmission.[1][2] This mechanism is similar to that of other well-known GABA-A receptor modulators like benzodiazepines and barbiturates.
Key Experiments and Methodologies
To fully characterize the effects of this compound, a series of patch-clamp experiments are recommended. These include determining the compound's effect on the GABA dose-response relationship, its impact on receptor kinetics, and its voltage-dependency.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the key quantitative data that should be obtained from the described experiments to characterize the effects of this compound.
| Parameter | Description | Expected Effect of this compound |
| EC50 of GABA | The concentration of GABA that elicits a half-maximal response. | Decrease in the presence of this compound, indicating potentiation. |
| Imax | The maximum current elicited by a saturating concentration of GABA. | Potential increase, indicating an enhancement of receptor efficacy. |
| Hill Coefficient (nH) | A measure of the cooperativity of ligand binding. | May be altered, providing insight into the mechanism of modulation. |
| Activation Rate | The speed at which the ion channel opens in response to GABA. | May be increased, reflecting a faster onset of the GABAergic current. |
| Deactivation Rate | The speed at which the ion channel closes after the removal of GABA. | May be decreased, prolonging the inhibitory postsynaptic current. |
| Desensitization Rate | The rate at which the receptor becomes unresponsive during prolonged exposure to GABA. | May be slowed, leading to a more sustained receptor response. |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings from cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.
Cell Preparation
-
Cell Culture : Culture primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells stably expressing the desired GABA-A receptor subunit combination.
-
Plating : Plate cells onto glass coverslips treated with an appropriate substrate (e.g., poly-L-lysine) 24-48 hours before the experiment.
Solutions and Reagents
| Solution | Composition |
| External Solution (aCSF) | 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm. |
| Internal Solution | 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. |
| GABA Stock Solution | 100 mM GABA in deionized water. Store at -20°C. |
| This compound Stock Solution | 10 mM this compound in DMSO. Store at -20°C. Dilute to final concentrations in external solution on the day of the experiment. |
Whole-Cell Patch-Clamp Protocol
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Cell Visualization : Place the coverslip with cultured cells in a recording chamber mounted on an inverted microscope. Perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Patching : Approach a target cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration : Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp : Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application : Use a rapid solution exchange system to apply GABA and this compound to the cell.
Experiment 1: GABA Dose-Response Curve
-
Objective : To determine the effect of this compound on the potency and efficacy of GABA.
-
Procedure :
-
Obtain a baseline GABA dose-response curve by applying increasing concentrations of GABA (e.g., 0.1 µM to 1 mM) and measuring the peak inward current at each concentration.
-
Wash the cell with an external solution.
-
Pre-apply a fixed concentration of this compound (e.g., 1 µM) for 1-2 minutes.
-
In the continued presence of this compound, repeat the GABA dose-response protocol.
-
-
Data Analysis : Plot the normalized peak current against the GABA concentration and fit the data to the Hill equation to determine the EC50 and Imax.
Experiment 2: Effect on Receptor Kinetics
-
Objective : To investigate the impact of this compound on the activation, deactivation, and desensitization of GABA-A receptors.
-
Procedure :
-
Activation : Apply a saturating concentration of GABA and measure the 10-90% rise time of the current.
-
Deactivation : Apply a brief pulse of a saturating concentration of GABA (e.g., 1-2 ms) and measure the decay time constant of the current after GABA removal.
-
Desensitization : Apply a prolonged pulse of a saturating concentration of GABA (e.g., 10 seconds) and measure the rate and extent of current decay.
-
Repeat these measurements in the presence of this compound.
-
-
Data Analysis : Compare the kinetic parameters in the absence and presence of this compound.
Mandatory Visualizations
References
Gamibetal (GABOB) as a Tool for Studying GABAergic Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a valuable pharmacological tool for the investigation of the γ-aminobutyric acid (GABA) system. As a close structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), this compound offers a unique profile for probing the function and pharmacology of GABAergic pathways. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research and drug development.
Mechanism of Action: this compound is a naturally occurring substance in the brain and exerts its effects by directly interacting with GABA receptors. It is a stereoselective compound, with its enantiomers displaying differential activity at GABA receptor subtypes. The S-(+)-enantiomer of GABOB shows a higher affinity for GABAA receptors, while the R-(-)-enantiomer is more potent at GABAB and GABAC receptors. This stereoselectivity makes this compound a useful tool for dissecting the specific roles of these receptor subtypes in various physiological and pathological processes.
Data Presentation
The following tables summarize the available quantitative data on the potency and binding affinity of this compound's enantiomers at different GABA receptor subtypes.
| Ligand | Receptor Subtype | Assay Type | Value | Species | Reference |
| R-(-)-GABOB | GABAC ρ1 | Electrophysiology | EC50 = 19 µM | Xenopus | [1] |
| S-(+)-GABOB | GABAC ρ1 | Electrophysiology | EC50 = 45 µM | Xenopus | [1] |
| S-(+)-GABOB | GABAC ρ1 (T244S mutant) | Electrophysiology | KB = 204 µM | Xenopus | [1] |
| R-(-)-GABOB | GABAB | Binding Assay | ~10-fold less potent than racemic baclofen | Rat |
Experimental Protocols
This section provides detailed protocols for key experiments utilizing this compound to study GABAergic pathways.
In Vitro Electrophysiology: Brain Slice Patch-Clamp Recording
This protocol describes how to assess the effects of this compound on the electrical activity of GABAergic neurons in acute brain slices.
Objective: To characterize the effects of R-(-)-GABOB and S-(+)-GABOB on the firing properties and synaptic transmission of identified GABAergic neurons.
Materials:
-
This compound (R-(-)-GABOB and S-(+)-GABOB)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch-clamp recording
-
Vibratome
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass pipettes for recording
-
Animal model (e.g., rat or mouse)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Identify GABAergic interneurons based on their morphology and/or fluorescent labeling if using a transgenic animal model.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline neuronal activity, including resting membrane potential, input resistance, and spontaneous firing rate.
-
-
This compound Application:
-
Prepare stock solutions of R-(-)-GABOB and S-(+)-GABOB in water or a suitable solvent.
-
Dilute the stock solution in aCSF to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Bath-apply the different concentrations of each GABOB enantiomer to the slice and record the changes in neuronal activity.
-
To study effects on synaptic transmission, evoke inhibitory postsynaptic currents (IPSCs) by stimulating afferent fibers and observe the modulation by GABOB.
-
-
Data Analysis:
-
Analyze the recorded data to quantify changes in membrane potential, firing frequency, and IPSC amplitude and kinetics.
-
Construct dose-response curves to determine the potency of each enantiomer.
-
In Vivo Neurotransmitter Monitoring: Microdialysis
This protocol outlines the procedure for measuring the in vivo effects of this compound on extracellular GABA levels in a specific brain region of an awake, freely moving animal.
Objective: To determine if systemic or local administration of this compound alters the basal or stimulated release of GABA in a target brain area.
Materials:
-
This compound
-
Microdialysis probes and guide cannulae
-
Surgical instruments for stereotaxic surgery
-
Animal model (e.g., rat)
-
Perfusion pump and fraction collector
-
HPLC system with electrochemical or fluorescence detection for GABA analysis
-
Ringer's solution or aCSF for perfusion
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
Gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µl/min).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into a fraction collector.
-
After a stable baseline of extracellular GABA is established, administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to monitor the effect of this compound on GABA levels.
-
-
Sample Analysis:
-
Analyze the GABA concentration in the collected dialysate samples using a sensitive analytical technique like HPLC with electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Calculate the percentage change in extracellular GABA levels from baseline following this compound administration.
-
Compare the effects of different doses and enantiomers of this compound.
-
Neurotransmitter Release and Uptake Assays: Synaptosome and Cell Culture Preparations
These protocols describe in vitro methods to investigate the direct effects of this compound on GABA release and uptake mechanisms.
Objective: To determine if this compound modulates the release of pre-loaded [3H]-GABA from synaptosomes or the uptake of [3H]-GABA into primary neuronal or glial cultures.
A. GABA Release Assay (Synaptosomes):
Materials:
-
This compound
-
[3H]-GABA (radiolabeled GABA)
-
Synaptosome preparation from rodent brain tissue
-
Perfusion system
-
Scintillation counter and scintillation fluid
-
Depolarizing agent (e.g., high potassium solution)
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the brain region of interest using standard subcellular fractionation techniques.
-
Loading with [3H]-GABA: Incubate the synaptosomes with [3H]-GABA to allow for its uptake into the nerve terminals.
-
Perfusion: Place the loaded synaptosomes in a perfusion chamber and continuously superfuse with a physiological buffer.
-
Stimulation of Release: After establishing a stable baseline of [3H]-GABA release, stimulate release by switching to a high-potassium buffer.
-
This compound Application: Perfuse the synaptosomes with buffer containing different concentrations of this compound enantiomers before and during the stimulation period.
-
Quantification: Collect the superfusate in fractions and measure the amount of [3H]-GABA in each fraction using a scintillation counter.
-
Data Analysis: Calculate the fractional release of [3H]-GABA and compare the effects of this compound on basal and stimulated release.
B. GABA Uptake Assay (Primary Cell Culture):
Materials:
-
This compound
-
[3H]-GABA
-
Primary cultures of neurons or astrocytes
-
Uptake buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Grow primary neuronal or glial cultures in appropriate culture dishes.
-
Uptake Experiment:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with different concentrations of this compound enantiomers or a known GABA uptake inhibitor (as a positive control).
-
Initiate the uptake by adding [3H]-GABA to the buffer and incubate for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification: Lyse the cells and measure the amount of incorporated [3H]-GABA using a scintillation counter.
-
Data Analysis: Determine the IC50 values for this compound's inhibition of GABA uptake and compare the potency of the enantiomers.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of GABAergic pathways using this compound.
References
Application of Gamibetal in High-Throughput Screening for Novel GABA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamibetal, also known as γ-Amino-β-hydroxybutyric acid (GABOB), is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] As a GABA analogue, this compound functions as an anticonvulsant and is utilized in the treatment of epilepsy.[1][2][3] Its mechanism of action involves agonism at GABA receptors, specifically the GABAA and GABAB receptors.[1] The racemic mixture of this compound exhibits stereoselectivity; the (S)-(+)-GABOB enantiomer acts as a partial agonist at GABAB receptors and an agonist at GABAA receptors, while the (R)-(–)-GABOB enantiomer is a moderate-potency agonist at the GABAB receptor. Notably, this compound demonstrates a greater ability to cross the blood-brain barrier compared to GABA, enhancing its inhibitory effects on the central nervous system.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify "hits" that modulate a specific biological target. This application note outlines a protocol for a high-throughput screening campaign to discover novel modulators of GABA receptors, utilizing this compound as a reference compound. The workflow encompasses a primary screen to identify initial hits, followed by secondary assays for hit confirmation and characterization.
GABAergic Signaling Pathway
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system and its signaling is mediated by two main classes of receptors: GABAA and GABAB.
-
GABAA Receptors: These are ligand-gated ion channels that are permeable to chloride ions (Cl-). Upon activation by GABA (or an agonist like the (S)-(+)-enantiomer of this compound), the channel opens, leading to an influx of Cl-. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
-
GABAB Receptors: These are G-protein coupled receptors (GPCRs). Activation of GABAB receptors by GABA (or an agonist like this compound) leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can then activate inwardly rectifying potassium (K+) channels, leading to K+ efflux and hyperpolarization. The Gα subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP).
References
- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. [this compound (gamma-amino-beta-hydroxybutyric acid--GABOB) in the treatment of epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [GAMMA-AMINO-BETA-HYDROXYBUTYRICACID (this compound) IN THE THERAPY OF EPILEPSY] - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Quest for Gamibetal-Induced Long-Term Potentiation
Initial investigations into the scientific literature and research databases have yielded no specific information regarding a compound named "Gamibetal" for the purpose of inducing long-term potentiation (LTP) in brain slices. As a result, the creation of detailed application notes and protocols for this specific substance is not currently possible.
Long-term potentiation is a well-established cellular mechanism underlying learning and memory, and its induction in ex vivo brain slice preparations is a cornerstone of neuroscience research. Typically, LTP is induced through electrical stimulation protocols, such as high-frequency stimulation (HFS) or theta-burst stimulation (TBS), or through the application of specific pharmacological agents that modulate synaptic transmission.
While the core principles of LTP induction and the associated signaling cascades are extensively documented, the effects of a novel or uncharacterized compound like "this compound" would require empirical investigation to determine its efficacy, mechanism of action, and optimal application protocol.
For researchers, scientists, and drug development professionals interested in exploring the potential of novel compounds to modulate synaptic plasticity, a general framework for investigation would typically involve:
-
Compound Characterization: Initial studies to understand the chemical properties, stability, and potential targets of the compound.
-
Dose-Response Studies: Determining the effective concentration range for inducing a biological effect without causing toxicity in brain slice preparations.
-
Electrophysiological Screening: Utilizing standard LTP induction protocols in hippocampal or cortical slices to assess if the compound enhances, inhibits, or independently induces synaptic potentiation.
-
Mechanistic Studies: Investigating the molecular pathways through which the compound exerts its effects, often involving the use of specific receptor antagonists or enzyme inhibitors.
Without any foundational data on "this compound," any attempt to generate specific protocols or data tables would be purely speculative and scientifically unsound. We encourage researchers with an interest in this compound to first establish its basic pharmacological profile and its effects on synaptic transmission through primary research. As new data emerges, comprehensive application notes and protocols can then be developed to guide the scientific community.
Application Notes and Protocols for Cell Viability Assays with Gamibetal (GABOB) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamibetal, also known as 4-amino-3-hydroxybutanoic acid (GABOB), is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Emerging research has highlighted the multifaceted role of GABAergic signaling in cancer biology.[1][2] Unlike its well-established function in the central nervous system, the effects of GABA and its analogs in peripheral tissues, particularly in the context of cancer, are complex and can be context-dependent.[1] Studies have shown that GABAergic agents can influence cancer cell proliferation, migration, and apoptosis, making this compound a compound of interest for oncological research.[3][4] The effects are often mediated through GABA receptors (GABA-A and GABA-B), which can trigger various downstream signaling cascades.
These application notes provide an overview of the methodologies to assess the impact of this compound treatment on cancer cell viability. The protocols detailed below are for standard cell viability assays, including the MTT and Annexin V/PI assays, which are fundamental techniques in cellular and molecular biology for evaluating the cytotoxic and apoptotic effects of therapeutic compounds.
Data Presentation
While specific IC50 values for this compound (GABOB) across a wide range of cancer cell lines are not extensively documented in publicly available literature, the existing research on GABAergic signaling in cancer provides a qualitative understanding of its effects. The following table summarizes the observed effects of GABA and its analogs on various cancer cell types. It is recommended that researchers establish dose-response curves and determine the IC50 value for this compound in their specific cell line of interest.
| Cancer Type | Cell Line(s) | Observed Effects of GABA/GABA Analogs | References |
| Colon Cancer | HCT116, HT29 | Inhibition of proliferation, promotion of apoptosis. | |
| Breast Cancer | MCF-7 | Varied effects, including both promotion and inhibition of proliferation depending on the specific GABA receptor subunits expressed. | |
| Pancreatic Cancer | PANC-1 | Can promote proliferation through GABA-A receptors. | |
| Lung Cancer | A549 | Inhibition of proliferation. | |
| Gastric Cancer | SGC-7901 | Promotion of proliferation. | |
| Ovarian Cancer | SKOV3 | Promotion of proliferation. |
Note: The effects of GABAergic compounds can be highly dependent on the specific cancer type and the expression profile of GABA receptors and downstream signaling molecules. Therefore, empirical determination of this compound's effect in the chosen experimental system is crucial.
Signaling Pathways
This compound, as a GABA analog, is expected to exert its effects on cell viability by modulating GABAergic signaling pathways. The two primary pathways are mediated by GABA-A and GABA-B receptors.
GABA-B Receptor-Mediated Apoptosis: Activation of the GABA-B receptor can lead to the induction of apoptosis in some cancer cells. This pathway can involve the recruitment of β-arrestins and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling cascade. Activated JNK can then phosphorylate downstream targets, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in caspase activation and programmed cell death.
GABAergic Signaling and Cell Proliferation: The impact of GABAergic signaling on cell proliferation is more complex and can be either stimulatory or inhibitory depending on the cancer type and the specific GABA receptor subunits involved. For instance, in some cancers, GABA-A receptor activation can lead to the activation of the MAPK/ERK pathway, which is a well-known driver of cell proliferation.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the effects of this compound treatment.
Experimental Workflow for Cell Viability Assessment
The general workflow for assessing the impact of this compound on cell viability involves several key steps, from cell culture and treatment to data acquisition and analysis.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GABOB)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GABOB)
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization. For suspension cells, collect them by centrifugation.
-
Collect all cells, including any floating cells in the medium, as these may be apoptotic.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Analysis:
-
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis and necrosis.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on cancer cell viability. Due to the complex and context-dependent nature of GABAergic signaling in cancer, it is imperative to perform these assays in the specific cell lines and conditions relevant to the research question. The successful application of these methods will contribute to a better understanding of this compound's potential as an anti-cancer agent and elucidate the underlying molecular mechanisms.
References
- 1. Insights into the leveraging of GABAergic signaling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cell-Derived GABA Promotes β-Catenin-Mediated Tumor Growth and Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-aminobutyric acid induces tumor cells apoptosis via GABABR1·β-arrestins·JNKs signaling module - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Gamibetal (GABOB) Delivery Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a structural analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] As an anticonvulsant, the efficacy of this compound is contingent on its ability to cross the highly selective blood-brain barrier (BBB) to exert its effects on neuronal activity.[1] The BBB is a dynamic interface between the peripheral circulation and the CNS, meticulously regulating the passage of substances to maintain cerebral homeostasis. Understanding and quantifying the transport of therapeutic agents like this compound across this barrier is a critical step in neuropharmacology and drug development.
These application notes provide a comprehensive overview of the current understanding of this compound's interaction with the BBB, along with detailed protocols for its assessment. While direct quantitative data on this compound's BBB permeability is not extensively available in public literature, this document outlines the established methodologies to generate such data, enabling researchers to systematically evaluate its CNS delivery.
Mechanism of Action and Rationale for BBB Transport
This compound is a GABA analog and is recognized as an agonist at GABA receptors.[1] Specifically, it has activity at both GABA-A and GABA-B receptors.[1] The activation of these receptors leads to a decrease in neuronal excitability, which is the basis for its anticonvulsant properties.[2] For this compound to be effective, it must reach these receptors in the brain parenchyma. GABA itself has limited ability to cross the BBB. However, structural modifications, as seen in this compound (the presence of a hydroxyl group), may alter its physicochemical properties to favor transport. It is hypothesized that this compound may utilize endogenous transporter systems at the BBB, such as those for amino acids or monocarboxylic acids, to facilitate its entry into the CNS.
Data Presentation: A Template for Quantitative Analysis
While specific BBB permeability data for this compound is sparse in the literature, the following tables provide a structured format for presenting such data once generated through the experimental protocols outlined below. For illustrative purposes, comparative data for GABA and another well-studied GABA analog, Gabapentin (B195806), are included where available.
Table 1: In Vitro Blood-Brain Barrier Permeability
| Compound | In Vitro Model | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Reference |
| This compound (GABOB) | e.g., hCMEC/D3 | Data to be determined | Data to be determined | |
| GABA | e.g., hCMEC/D3 | Low | High | |
| Gabapentin | e.g., Caco-2 | Moderate | Low | |
| Caffeine (High Permeability Control) | e.g., hCMEC/D3 | High | Low | |
| Sucrose (Low Permeability Control) | e.g., hCMEC/D3 | Low | N/A |
Table 2: In Vivo Blood-Brain Barrier Permeability
| Compound | Animal Model | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Method | Reference |
| This compound (GABOB) | e.g., Rat | Data to be determined | Data to be determined | e.g., Tissue Homogenate, Microdialysis | |
| GABA | e.g., Rat | Low | Low | e.g., Tissue Homogenate | |
| Gabapentin | e.g., Rat | Moderate | Moderate | e.g., Microdialysis |
Signaling Pathways and Experimental Workflows
This compound's Postulated CNS Signaling Pathway
Upon crossing the BBB, this compound is expected to interact primarily with GABA-B receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that leads to neuronal inhibition.
References
Troubleshooting & Optimization
Gamibetal Solubility in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Gamibetal in aqueous solutions.
Introduction to this compound
This compound, also known as gamma-amino-beta-hydroxybutyric acid (GABOB), is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[1] As an amino acid derivative, it possesses both an amino group and a carboxylic acid group, making it a zwitterionic compound at physiological pH. This structure is key to understanding its solubility characteristics.
Quantitative Solubility Data
Precise experimental data on this compound's solubility across a wide range of pH and temperatures is not extensively published. However, based on its chemical properties and data from suppliers, the following information has been compiled.
| Parameter | Value | Notes |
| Water Solubility | 233.33 mg/mL | Requires sonication for dissolution.[2] Some sources report poor water solubility, which may depend on the specific experimental conditions. |
| DMSO Solubility | Slightly soluble | |
| Estimated pKa (Carboxyl) | ~4.5 | Based on the pKa of the structurally similar GABA molecule.[3] |
| Estimated pKa (Amino) | ~10.2 | Based on the pKa of the structurally similar GABA molecule. |
| Estimated Isoelectric Point (pI) | ~7.4 | Calculated as the average of the estimated pKa values. Solubility is expected to be at its minimum around this pH. |
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving this compound in water?
A1: this compound's solubility in aqueous solutions is highly dependent on pH. As a zwitterionic amino acid, it is least soluble at its isoelectric point (pI), which is estimated to be around pH 7.4. At this pH, the net charge of the molecule is zero, leading to stronger intermolecular interactions and a higher tendency to precipitate. Additionally, the dissolution process can be slow and may require physical assistance like sonication.
Q2: I've seen conflicting information about this compound's water solubility. Is it soluble or not?
A2: The discrepancy in reported water solubility likely stems from differences in experimental conditions, particularly the pH of the water used and the dissolution method. One supplier reports a high solubility of 233.33 mg/mL, but explicitly states the need for sonication. This suggests that while it can be dissolved at high concentrations, the process may be kinetically limited. Reports of poor solubility may arise from attempts to dissolve it in neutral pH water without adequate agitation or pH adjustment.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is significantly influenced by pH due to its zwitterionic nature.
-
At its Isoelectric Point (pI ≈ 7.4): Solubility is at its minimum.
-
In Acidic Solutions (pH < pI): The carboxyl group is protonated, giving the molecule a net positive charge and increasing its solubility in polar solvents like water.
-
In Basic Solutions (pH > pI): The amino group is deprotonated, resulting in a net negative charge and enhanced solubility.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: For most biological experiments, preparing a stock solution in an aqueous buffer with an adjusted pH is recommended. If a non-aqueous stock is required, DMSO is a possible option, although this compound is only slightly soluble in it. When using a DMSO stock, it is crucial to be mindful of the final DMSO concentration in your experimental setup to avoid solvent-induced artifacts.
Q5: How should I store my this compound solutions?
A5: Aqueous solutions of this compound should be freshly prepared for optimal results. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in water or buffer. | - The pH of the solution is close to the isoelectric point (pI ≈ 7.4) of this compound.- Insufficient agitation or sonication. | - Adjust the pH of the aqueous solution to be at least 1-2 units away from the pI. For example, use a buffer with a pH of < 6.0 or > 8.5.- Use a vortex mixer or a sonicator to aid dissolution. |
| Precipitation occurs when diluting a stock solution into cell culture media or buffer. | - The final pH of the solution after adding the this compound stock is near its pI.- The concentration of this compound in the final solution exceeds its solubility limit at that specific pH and temperature. | - Pre-adjust the pH of the final buffer or media before adding the this compound stock.- Prepare a more dilute stock solution to minimize pH shifts upon dilution.- Consider preparing the final solution by adding the required amount of solid this compound directly to the pH-adjusted buffer and dissolving it with agitation. |
| Inconsistent results in biological assays. | - Incomplete dissolution of this compound leading to a lower effective concentration.- Precipitation of this compound in the assay medium over time. | - Ensure complete dissolution by visually inspecting the solution for any particulate matter before use.- Filter the solution through a 0.22 µm filter after dissolution.- Perform a stability test of this compound in your specific assay medium to check for precipitation over the course of the experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Aqueous Buffer
This protocol describes the preparation of a 100 mg/mL this compound stock solution in a pH-adjusted buffer.
Materials:
-
This compound powder
-
Sterile, deionized water
-
pH meter
-
1 M HCl and 1 M NaOH for pH adjustment
-
Vortex mixer
-
Sonicator bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a portion of the sterile water (e.g., 80% of the final volume).
-
While stirring, slowly adjust the pH of the suspension using 1 M HCl or 1 M NaOH. To enhance solubility, aim for a pH of approximately 5.0 or 9.0.
-
Once the pH is adjusted, the this compound should start to dissolve. Use a vortex mixer and/or a sonicator bath to facilitate complete dissolution.
-
After the this compound is fully dissolved, bring the solution to the final desired volume with sterile water.
-
Verify the final pH and adjust if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol outlines a method to determine the solubility of this compound at a specific pH and temperature.
Materials:
-
This compound powder
-
Buffer solution of the desired pH
-
Shaking incubator or orbital shaker
-
Centrifuge
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Analytical method for quantifying this compound concentration (e.g., HPLC)
Procedure:
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Add an excess amount of this compound powder to a known volume of the buffer solution in a sealed container.
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Place the container in a shaking incubator set to the desired temperature and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
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Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
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Filter the supernatant through a 0.22 µm filter.
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Dilute the filtered supernatant with the appropriate solvent and quantify the concentration of this compound using a validated analytical method.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: A flowchart for troubleshooting common this compound solubility problems.
Signaling Pathway of GABA-A Receptor Activation
This compound, as a GABA analogue, can act on GABA-A receptors. The activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and causing an inhibitory effect.
Caption: Simplified diagram of the GABA-A receptor signaling cascade.
Signaling Pathway of GABA-B Receptor Activation
This compound can also interact with GABA-B receptors, which are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.
Caption: Overview of the GABA-B receptor G-protein coupled signaling.
References
Preventing Gamibetal degradation in experimental buffers
Welcome to the technical support center for Gamibetal. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a novel small molecule inhibitor of the XYZ signaling pathway. Its chemical structure contains an ester functional group and an unsaturated heterocyclic ring, which are important for its biological activity but also render it susceptible to certain degradation pathways. Understanding its structure is crucial for predicting and preventing degradation.
Q2: What are the primary factors that can cause this compound degradation in my experiments?
The primary factors contributing to the degradation of this compound in aqueous buffers are pH, temperature, light exposure, and oxidation.[1]
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pH-mediated hydrolysis: The ester group in this compound is prone to hydrolysis, a reaction that breaks the bond using a water molecule. This reaction is significantly faster in alkaline (basic) or strongly acidic conditions.[2][3]
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Oxidation: The heterocyclic ring in this compound can be oxidized, especially in the presence of dissolved oxygen, trace metal ions, or reactive oxygen species (ROS).[4] This can lead to a loss of biological activity.
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Photodegradation: Exposure to certain wavelengths of light, particularly UV and high-intensity visible light, can provide the energy to initiate degradation reactions.[5]
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Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.
Q3: I suspect my this compound solution has degraded. How can I confirm this?
Degradation of your this compound solution can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and identify this compound from its degradation products. A change in the solution's appearance, such as a color change or the formation of precipitate, may also indicate degradation. A gradual or complete loss of the expected biological activity is another strong indicator.
Q4: How should I prepare and store my this compound stock solutions to minimize degradation?
To minimize degradation, it is recommended to prepare this compound stock solutions in an anhydrous, high-purity solvent like DMSO. For aqueous working solutions, use a buffer with a pH close to neutral (pH 6.5-7.4). Aliquot the stock solution into single-use amber or opaque microcentrifuge tubes to prevent repeated freeze-thaw cycles and protect from light. Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results in bioassays. | Degradation during experiment: this compound may be degrading over the course of a long experiment due to temperature, pH instability, or light exposure. | 1. Maintain the experimental setup at a controlled, low temperature (e.g., 4°C) if the protocol allows. 2. Confirm the buffer pH is stable throughout the experiment. 3. Protect the experimental plate/container from light by covering it with aluminum foil. 4. For prolonged experiments, consider replacing the this compound-containing buffer at regular intervals. |
| Appearance of unexpected peaks in HPLC or LC-MS chromatograms. | Formation of degradation byproducts: These peaks likely represent hydrolyzed, oxidized, or photodegraded forms of this compound. | 1. Analyze a "dark control" sample that was protected from light to see if the extra peaks are absent. 2. Prepare fresh buffer with deoxygenated water and consider adding a chelating agent like EDTA to remove catalytic metal ions. 3. If degradation is confirmed, review and optimize the buffer composition and handling procedures (see protocols below). |
| A visible color change or precipitation in the this compound solution. | Significant chemical degradation or exceeding solubility: This indicates a high level of compound degradation or that the compound has fallen out of solution. | 1. Discard the solution immediately. 2. Prepare a new solution under stringent light-protected and temperature-controlled conditions. 3. Ensure the final concentration of this compound does not exceed its solubility limit in the chosen buffer. |
| Gradual or complete loss of expected biological activity. | Alteration of the active molecule: The pharmacophore of this compound has likely been chemically altered by hydrolysis, oxidation, or light. | 1. Confirm the activity of a freshly prepared, protected solution. 2. Run a stability study (see protocol below) to determine the rate of degradation under your specific experimental conditions. 3. Based on the stability data, adjust your experimental window or buffer conditions. |
Optimizing Experimental Buffers for this compound Stability
The choice of buffer is critical for maintaining this compound integrity.
| Parameter | Recommendation | Rationale |
| pH | Maintain pH between 6.5 and 7.4 . | This range minimizes the rate of acid- and base-catalyzed hydrolysis of the ester group in this compound. |
| Buffer System | Use a non-reactive buffer like HEPES or MOPS . | Phosphate buffers can sometimes interact with small molecules or be sensitive to temperature changes. |
| Antioxidants | Add an antioxidant such as N-acetylcysteine (NAC) (1-5 mM) or Ascorbic Acid (0.1-1 mM) . | Antioxidants scavenge free radicals and reactive oxygen species, preventing oxidative degradation of the heterocyclic ring. |
| Chelating Agents | Include EDTA (0.1-1 mM) . | EDTA sequesters divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions. |
| Solvent Preparation | Prepare all buffers using deoxygenated, high-purity water . | Removing dissolved oxygen reduces the potential for oxidation. This can be achieved by sparging with nitrogen or argon gas. |
| Light Protection | Always prepare and store buffers in amber or opaque containers . | This prevents light from initiating photodegradation. |
Experimental Protocols
Protocol 1: Preparation of Stability-Optimized this compound Working Solution
This protocol describes the preparation of a 10 µM this compound working solution in a stability-optimized buffer.
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Prepare Deoxygenated Buffer:
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Prepare a 1X HEPES buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2) using high-purity water.
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Place the buffer in a suitable container and sparge with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
-
Add Stabilizing Agents:
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To the deoxygenated buffer, add N-acetylcysteine (NAC) to a final concentration of 2 mM.
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Add EDTA to a final concentration of 0.5 mM.
-
Mix gently by inversion until fully dissolved. Keep the container sealed to minimize re-oxygenation.
-
-
Prepare this compound Solution:
-
Thaw a single-use aliquot of your 10 mM this compound stock solution (in DMSO) on ice.
-
Perform a serial dilution to dilute the stock solution into the stability-optimized buffer to a final concentration of 10 µM.
-
Mix by gentle pipetting or inversion. Avoid vigorous vortexing.
-
-
Storage and Use:
-
Use the prepared working solution immediately for best results.
-
If short-term storage is necessary (a few hours), keep the solution on ice and protected from light.
-
Protocol 2: Assessing this compound Stability via HPLC-UV
This protocol provides a framework for testing the stability of this compound in your specific experimental buffer.
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Divide the solution into two sets of aliquots in amber HPLC vials.
-
Set 1 (Test Condition): Place these vials under your normal experimental conditions (e.g., in a 37°C incubator, on a lab bench under ambient light).
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Set 2 (Control Condition): Wrap these vials completely in aluminum foil and store them at -80°C. This will serve as the T=0 and ideal stability control.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), retrieve one vial from the "Test Condition" and one from the "Control Condition" (thaw the control vial immediately before analysis).
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical reversed-phase method might use a C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Monitor the chromatogram at the λmax for this compound (e.g., 280 nm).
-
-
Data Interpretation:
-
Calculate the peak area of the parent this compound compound at each time point for both test and control samples.
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Compare the peak area of this compound in the test sample to the control sample at each time point. A decrease in the peak area in the test sample indicates degradation.
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The appearance of new peaks in the chromatogram of the test sample corresponds to degradation products.
-
Visual Guides
References
Technical Support Center: Optimizing Gamibetal (GABOB) Concentration for Seizure Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gamibetal (gamma-amino-beta-hydroxybutyric acid, GABOB) in experimental seizure models.
Disclaimer: this compound (GABOB) is a compound that has been investigated for its anti-epileptic properties, with some studies dating back several decades.[1][2] The information provided here is a synthesis of available scientific literature and general principles of anticonvulsant drug testing. Optimal concentrations and protocols should always be determined empirically for your specific experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the proposed mechanism of action for this compound (GABOB)?
A1: this compound is an analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3][4][5] Its mechanism is believed to involve enhancing GABAergic inhibition, which helps to counterbalance excessive neuronal excitation that can lead to seizures. It has been shown to block excitatory neural circuitry and inhibit or reduce experimentally induced convulsions.
Q2: I am not seeing an anti-seizure effect with this compound in my model. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy:
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Sub-optimal Concentration: The concentration of this compound may be too low to elicit a therapeutic effect. Refer to the data tables below for concentration ranges reported in the literature and consider performing a dose-response study.
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Model Specificity: The anti-seizure effect of a compound can be highly dependent on the type of seizure model used (e.g., acute chemically-induced vs. chronic kindling models). This compound's efficacy may vary between models.
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Pharmacokinetics: In in vivo studies, the route of administration, bioavailability, and blood-brain barrier penetration of this compound are critical. Poor central nervous system exposure will result in a lack of efficacy.
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Solubility: Ensure this compound is fully dissolved in the vehicle solution. Poor solubility can lead to inaccurate dosing.
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Compound Stability: Verify the stability of your this compound stock solution under your storage conditions.
Q3: What are typical starting concentrations for in vitro and in vivo experiments with this compound?
A3: Specific data for this compound is limited, especially in modern standardized assays. However, based on available literature and data from related GABAergic compounds, the following can be used as starting points:
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In Vitro (e.g., brain slices): Based on studies with related compounds like GHB, initial concentrations could be explored in the micromolar (µM) to low millimolar (mM) range. For topical application to the cortex in animal models, concentrations of 1% to 10% have been reported, although this is a high concentration for typical in vitro superfusion.
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In Vivo (e.g., rodent models): A human clinical study used 250 mg of this compound twice daily as an add-on therapy. For animal models, it is crucial to perform a dose-finding study to determine the median effective dose (ED50). High doses were noted as potentially necessary in some animal studies.
Q4: I am observing unexpected neuronal hyperexcitability or off-target effects. What should I do?
A4: Unexpected effects can occur, particularly at higher concentrations.
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Concentration Reduction: The first step is to lower the concentration of this compound to see if the adverse effects are dose-dependent.
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Paradoxical Effects: Some GABAergic compounds can, under certain conditions (e.g., alterations in intracellular chloride concentration), lead to paradoxical excitatory effects.
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Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the observed effects by running a vehicle-only control group.
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Receptor Specificity: At high concentrations, compounds may interact with unintended targets. Consider if the observed effects could be mediated by off-target receptor interactions.
Q5: How should I prepare my this compound stock solutions?
A5: this compound (GABOB) is generally soluble in aqueous solutions.
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Check Solubility: Refer to the manufacturer's datasheet for solubility information.
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Vehicle Selection: For in vitro experiments, artificial cerebrospinal fluid (aCSF) is the preferred vehicle. For in vivo experiments, sterile saline or another appropriate vehicle should be used.
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pH Adjustment: After dissolving this compound, check the pH of the solution and adjust it to physiological levels (typically 7.2-7.4) if necessary, as an acidic or basic solution can have non-specific effects on neuronal activity.
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Storage: Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Check for precipitation upon thawing.
Quantitative Data Summary
The following tables summarize the limited quantitative data available for this compound (GABOB) and related compounds in seizure models.
| This compound (GABOB) Concentration/Dose Data | |
| Model Type | Concentration/Dose |
| Human Clinical Study (add-on therapy for focal epilepsy) | 250 mg, twice daily (oral) |
| Feline Penicillin-Induced Epilepsy (in vivo) | Topical application: 1% - 10% to the cortex |
| Feline Penicillin-Induced Epilepsy (in vivo) | Intravenous injection (dose not specified, but noted as high) |
| Data from Related GABAergic Compounds | |
| Compound | Model/Assay |
| Baclofen (GABA-B Agonist) | Corticothalamic EPSC reduction (in vitro slice) |
| Gamma-hydroxybutyrate (GHB) | No effect on EPSC at 500 µM in the presence of a GABA-B antagonist (in vitro slice) |
Experimental Protocols
Below are generalized protocols for assessing the efficacy of this compound. Specific parameters should be optimized for your laboratory and research question.
Protocol 1: In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is commonly used to screen for drugs effective against generalized absence and myoclonic seizures.
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Animal Preparation: Use adult male mice or rats, acclimatized to the facility.
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This compound Administration:
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Prepare this compound in a sterile vehicle (e.g., 0.9% saline).
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Administer this compound via the desired route (e.g., intraperitoneal, oral). Start with a range of doses (e.g., 10, 30, 100 mg/kg) based on preliminary studies or literature on similar compounds. Include a vehicle-only control group.
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Allow for a pre-treatment time appropriate for the route of administration (e.g., 30-60 minutes for IP).
-
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Seizure Induction:
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Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).
-
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Observation and Scoring:
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Immediately after PTZ administration, place the animal in an observation chamber.
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Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
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Score the seizure severity using a standardized scale (e.g., Racine scale).
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Record mortality if applicable.
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Data Analysis: Compare the seizure latency, severity, and incidence between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Protocol 2: In Vitro Hippocampal Slice Electrophysiology
This model allows for the direct assessment of this compound's effect on neuronal excitability and synaptic transmission.
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Slice Preparation:
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Prepare acute hippocampal slices (300-400 µm thick) from juvenile or adult rodents.
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Allow slices to recover in oxygenated aCSF for at least 1 hour.
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Recording:
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Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
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Establish a stable baseline recording of spontaneous or evoked synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) or seizure-like events induced by pro-convulsant agents (e.g., 4-aminopyridine, bicuculline, or low Mg2+ aCSF).
-
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This compound Application:
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Prepare a stock solution of this compound in water or a suitable solvent.
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Dilute the stock solution into the aCSF to achieve the final desired concentrations. Start with a concentration range guided by literature on related compounds (e.g., 10 µM - 1 mM).
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Bath-apply this compound for a sufficient duration (e.g., 10-20 minutes) to allow for equilibration in the tissue.
-
-
Data Acquisition and Analysis:
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Record the changes in neuronal activity during and after this compound application.
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Quantify the effects of this compound on parameters such as the frequency and amplitude of seizure-like events, the slope of fEPSPs, or changes in membrane potential.
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Perform a washout by perfusing with drug-free aCSF to check for reversibility of the effects.
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Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound (GABOB) in suppressing seizure activity.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration from in vitro to in vivo models.
Troubleshooting Guide for Suboptimal Efficacy
Caption: Decision tree for troubleshooting suboptimal efficacy of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. GABA-Induced Seizure-Like Events Caused by Multi-ionic Interactive Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence [frontiersin.org]
- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected Gamibetal experimental results
Welcome to the Gamibetal Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing guidance on relevant protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected cell viability in our neuronal cultures after treatment with this compound. What could be the cause?
A1: While this compound, a GABA analogue, is generally expected to have a calming effect on neurons, unexpected cytotoxicity can occur.[1] Consider the following possibilities:
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Concentration: Are you using a concentration of this compound that is too high? It's crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.
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Purity of Compound: Verify the purity of your this compound stock. Impurities from synthesis or degradation could be causing cytotoxicity.
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Cell Health: Ensure your neuronal cultures are healthy and not overly dense before treatment. Stressed or unhealthy cells can be more susceptible to any compound's off-target effects.[2]
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Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in your culture medium is not exceeding a non-toxic level (typically <0.1%).
Q2: Our electrophysiology recordings show inconsistent or no effect of this compound on GABAergic currents. What should we check?
A2: this compound acts as a GABA receptor agonist.[3] If you are not observing the expected potentiation of GABAergic currents, consider these factors:
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Receptor Subtype Expression: The effects of this compound can be stereoselective, with the (R)-(-) isomer being a moderate agonist of GABAB receptors and the (S)-(+) isomer acting on both GABAA and GABAB receptors.[3] Verify the expression of these receptor subtypes in your experimental system (e.g., via PCR or Western blotting).
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Compound Stability: Ensure that your this compound solution is fresh and has been stored correctly, as degradation can lead to loss of activity.[4]
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Experimental Conditions: Check your recording conditions, including the composition of your bath and pipette solutions, to ensure they are optimal for measuring GABAergic currents.
Q3: We are seeing unexpected off-target effects in our experiments. How can we investigate this?
A3: this compound is structurally similar to other neuroactive compounds like gamma-hydroxybutyric acid (GHB). It is possible that at higher concentrations, it may interact with other receptors or transporters. To investigate off-target effects:
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Literature Review: Conduct a thorough literature search for known off-target effects of GABA analogues.
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Receptor Binding Assays: If you suspect interaction with a specific off-target receptor, you can perform competitive binding assays.
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Control Experiments: Use specific antagonists for the suspected off-target receptors to see if they can block the unexpected effects of this compound.
Troubleshooting Guides
Cell-Based Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Low signal-to-noise ratio | Suboptimal assay timing | Perform a time-course experiment to determine the optimal incubation time with this compound. |
| Insufficient cell number | Optimize the cell seeding density for your specific assay. | |
| Unexpected changes in cell morphology | Contamination | Regularly test cell cultures for mycoplasma and other contaminants. |
| High concentration of this compound | Perform a dose-response experiment to identify the optimal working concentration. |
Western Blotting for GABA Receptor Expression
| Problem | Possible Cause | Solution |
| Weak or no signal for GABA receptor subunits | Low protein abundance | Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer | Optimize transfer time and voltage. Ensure the transfer stack is assembled correctly without air bubbles. | |
| Primary antibody issue | Use an antibody validated for Western blotting and for the species you are working with. Optimize the antibody dilution. | |
| High background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| Protein degradation | Prepare fresh samples and add protease inhibitors to the lysis buffer. |
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Neurons
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Cell Plating: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) at a predetermined density in a tissue culture-treated plate.
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Cell Culture: Culture the cells in the appropriate medium at 37°C and 5% CO2 until they reach the desired confluency or differentiation state.
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This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in culture medium to the desired final concentrations.
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Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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Downstream Analysis: After incubation, the cells can be harvested for various analyses, such as cell viability assays, Western blotting, or RNA extraction for PCR.
Protocol 2: Western Blotting for GABAB Receptor 1 (GABBR1)
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Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
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Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GABBR1 overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Dose-Response Effect of this compound on Neuronal Viability
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 98.6 | 4.8 |
| 50 | 95.3 | 5.1 |
| 100 | 92.1 | 6.3 |
| 500 | 75.4 | 8.9 |
| 1000 | 52.8 | 10.4 |
Table 2: Effect of this compound on GABBR1 Protein Expression
| Treatment | Normalized GABBR1 Expression (Arbitrary Units) | Standard Deviation |
| Control | 1.00 | 0.12 |
| This compound (100 µM) | 1.45 | 0.21 |
| This compound (500 µM) | 1.82 | 0.25 |
Visualizations
Caption: Simplified signaling pathway of this compound via the GABAB receptor.
Caption: Experimental workflow for assessing this compound's effects.
References
Technical Support Center: Gamibetal and Fluorescent Dye-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results when using Gamibetal in conjunction with fluorescent dye-based assays. While this compound (also known as γ-Amino-β-hydroxybutyric acid or GABOB) is not intrinsically fluorescent, like many small molecules, it has the potential to interfere with fluorescence-based measurements through various mechanisms. This guide offers troubleshooting strategies and frequently asked questions to help identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an anticonvulsant drug and a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] It primarily functions as an agonist for GABA receptors, particularly the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[2][3] Activation of GABA-B receptors leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability.[2][3]
Q2: Can this compound interfere with my fluorescent dye-based assay?
A2: While there is no specific documented evidence of this compound interfering with particular fluorescent dyes, it is theoretically possible. Small molecules can sometimes cause artifacts in fluorescence assays through mechanisms such as fluorescence quenching, spectral overlap, or by altering the cellular environment which in turn affects the dye's performance.
Q3: What are the common types of interference that a small molecule like this compound could cause?
A3: Potential interference mechanisms include:
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Fluorescence Quenching: The compound could decrease the fluorescence intensity of the dye.
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Autofluorescence: Although unlikely for this compound, some compounds are intrinsically fluorescent and can increase background signal.
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Altering Cellular Processes: this compound's biological activity could indirectly affect dye performance by changing cellular pH, ion concentrations, or membrane potential, which may influence the dye's uptake, localization, or fluorescence properties.
-
Light Scattering: At high concentrations, the compound might precipitate and scatter light, leading to inaccurate readings.
Q4: What are the first steps I should take if I suspect this compound is interfering with my assay?
A4: The first and most critical step is to run proper controls. This includes a "this compound only" control (without the fluorescent dye) and a "dye only" control (without this compound) to assess the background fluorescence and the baseline signal, respectively.
Troubleshooting Guides
Issue 1: Decreased Fluorescence Signal in the Presence of this compound
Symptoms:
-
A significant reduction in fluorescence intensity in cells treated with both the fluorescent dye and this compound compared to cells treated with the dye alone.
-
The extent of signal decrease is dependent on the concentration of this compound.
Possible Cause:
-
Fluorescence Quenching: this compound may be directly interacting with the fluorescent dye and causing it to lose its fluorescence.
Troubleshooting Steps:
-
Perform a Cell-Free Quenching Assay:
-
Objective: To determine if this compound directly quenches the fluorescence of your dye in the absence of cells.
-
Protocol: See "Experimental Protocol 1: Cell-Free Fluorescence Quenching Assay" below.
-
Expected Outcome: If this compound directly quenches the dye, you will observe a dose-dependent decrease in fluorescence in the cell-free system.
-
-
Change the Fluorescent Dye:
-
If direct quenching is confirmed, consider using a fluorescent dye with a different chemical structure that is less likely to interact with this compound. Dyes with different spectral properties (e.g., a red-shifted dye) may also be less susceptible to quenching by a particular compound.
-
-
Reduce this compound Concentration:
-
Determine the lowest effective concentration of this compound for your biological experiment and assess if the quenching effect is minimized at this concentration.
-
Hypothetical Data on Quenching Effect of this compound on FluoroDye X:
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % Decrease in Fluorescence |
| 0 (Control) | 15,234 | 457 | 0% |
| 10 | 14,123 | 423 | 7.3% |
| 50 | 11,567 | 347 | 24.1% |
| 100 | 8,745 | 262 | 42.6% |
| 200 | 5,123 | 154 | 66.4% |
Issue 2: High Background Fluorescence in this compound-Treated Wells
Symptoms:
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Wells containing cells treated with this compound (even without the fluorescent dye) show a higher fluorescence signal compared to untreated control wells.
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This increased background reduces the signal-to-noise ratio of your assay.
Possible Cause:
-
This compound-Induced Autofluorescence: While this compound itself is not known to be fluorescent, it might induce cellular changes that lead to the production of autofluorescent molecules.
Troubleshooting Steps:
-
Image "this compound Only" Cells:
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Acquire images of cells treated only with this compound using the same imaging settings as your main experiment to confirm and characterize the autofluorescence.
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Spectral Unmixing:
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If your imaging system has this capability, you can spectrally profile the autofluorescence from the "this compound only" control and subtract it from your experimental images.
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Use a Brighter Probe or a Different Fluorescent Channel:
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A brighter fluorescent dye can increase the signal-to-background ratio.
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Autofluorescence is often more pronounced in the blue and green channels. Switching to a red or far-red fluorescent dye can often mitigate this issue.
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Issue 3: Inconsistent or Unexpected Biological Readout
Symptoms:
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The biological effect measured by the fluorescent reporter does not align with the expected pharmacological action of this compound.
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For example, a calcium indicator dye shows an unexpected increase in intracellular calcium upon this compound treatment.
Possible Cause:
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Indirect Effects on Cellular Physiology: this compound's activation of GABA-B receptors can modulate ion channel activity and other signaling pathways, which might indirectly affect the fluorescent dye's readout. For instance, GABA-B receptor activation can influence calcium channels.
Troubleshooting Steps:
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Review the Signaling Pathway:
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Carefully consider the known downstream effects of GABA-B receptor activation and how they might influence the parameter your fluorescent dye is measuring. (See "GABA-B Receptor Signaling Pathway" diagram below).
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Use an Orthogonal Assay:
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Confirm your findings with a different assay that measures the same biological endpoint but uses a different detection method (e.g., a luminescence-based reporter assay instead of a fluorescence-based one).
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Titrate this compound Concentration:
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Perform a detailed dose-response curve to understand the concentration at which these unexpected effects occur. They may be off-target effects at higher concentrations.
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Experimental Protocols
Experimental Protocol 1: Cell-Free Fluorescence Quenching Assay
Objective: To determine if this compound directly quenches the fluorescence of a specific dye.
Materials:
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The fluorescent dye of interest
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This compound
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Assay buffer (the same buffer used in your cell-based assay)
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Black 96-well or 384-well microplate suitable for fluorescence measurements
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Fluorescence microplate reader
Methodology:
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Prepare a stock solution of your fluorescent dye in the assay buffer at a concentration that gives a robust signal (e.g., 2X the final assay concentration).
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Prepare a serial dilution of this compound in the assay buffer (e.g., from 0 to 500 µM).
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In the microplate, add equal volumes of the dye solution and the this compound dilutions. This will result in a constant final concentration of the dye and varying concentrations of this compound.
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Include control wells with dye only (0 µM this compound) and buffer only (no dye, no this compound).
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Incubate the plate at room temperature for 15-30 minutes, protected from light.
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Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for your dye.
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Data Analysis: Subtract the background fluorescence (buffer only) from all readings. Plot the fluorescence intensity as a function of this compound concentration. A dose-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: GABA-B Receptor Signaling Pathway activated by this compound.
Caption: Experimental workflow for troubleshooting this compound interference.
References
Technical Support Center: Enhancing the Bioavailability of Gamibetal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Gamibetal (γ-Amino-β-hydroxybutyric acid, GABOB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
This compound, or GABOB, is a structural analog of γ-aminobutyric acid (GABA).[1] Like GABA and other structurally related compounds such as gabapentin (B195806), this compound is a hydrophilic molecule. The primary challenges to its oral bioavailability are likely twofold:
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Low Passive Permeability: Due to its hydrophilicity, this compound is expected to have difficulty passively diffusing across the lipid-rich membranes of intestinal epithelial cells.
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Saturable Active Transport: The absorption of similar molecules, like GABA and gabapentin, is mediated by specific transporters in the intestine, such as amino acid or monocarboxylate transporters.[1][2][3] These transport systems can become saturated at higher concentrations, leading to dose-dependent and often low bioavailability.[3]
Q2: What is a typical pharmacokinetic profile for a compound like this compound?
While specific pharmacokinetic data for this compound is limited, data from studies on GABA in healthy volunteers can provide a useful proxy. Oral administration of GABA results in rapid absorption, with peak plasma concentrations (Tmax) reached within 0.5 to 1 hour. The elimination half-life is approximately 5 hours. It is important to note that oral bioavailability of such compounds can be low and variable among individuals.
Q3: What are the main strategies to improve the oral bioavailability of a hydrophilic compound like this compound?
There are three primary strategies that can be explored:
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Formulation-Based Approaches: These methods aim to increase the solubility, dissolution rate, and/or intestinal permeability of the drug. Techniques include the use of nanosuspensions, solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).
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Chemical Modification (Prodrug Approach): This involves chemically modifying the this compound molecule to create a more lipophilic derivative (a prodrug) that can be more easily absorbed. Once absorbed, the prodrug is metabolized back to the active this compound.
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Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.
Troubleshooting Guides
Problem: Inconsistent results in Caco-2 permeability assays.
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Question: Why am I observing high variability in the apparent permeability coefficient (Papp) of this compound across different experiments?
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Answer:
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Cell Monolayer Integrity: Ensure the integrity of your Caco-2 monolayers before each experiment by measuring the transepithelial electrical resistance (TEER). TEER values should be within the established range for your laboratory. Inconsistent TEER values can indicate incomplete monolayer formation or cell damage.
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Transporter Saturation: As this compound is likely a substrate for active transport, the concentration used in the assay is critical. If the concentration is too high, the transporters may become saturated, leading to a lower-than-expected Papp value. Try performing the assay at multiple concentrations to test for saturable transport.
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pH of the Buffer: The transport of GABA, a close analog, is known to be pH-dependent. Ensure that the pH of your apical and basolateral buffers is consistent across experiments, as variations can affect the activity of proton-coupled transporters.
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Problem: Poor performance of a novel formulation in vivo.
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Question: I developed a solid dispersion of this compound that showed improved dissolution in vitro, but the in vivo bioavailability in my animal model did not increase significantly. What could be the reason?
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Answer:
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Precipitation in the GI Tract: While a solid dispersion can enhance the dissolution rate, the drug may precipitate out of solution in the gastrointestinal tract before it can be absorbed. Consider conducting in vitro precipitation studies that mimic GI conditions to assess this risk.
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Permeability is the Limiting Factor: If the primary barrier to this compound's absorption is its low permeability rather than its dissolution rate, then simply increasing the dissolution will not significantly improve bioavailability. In this case, a prodrug approach or the use of permeation enhancers might be more effective.
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First-Pass Metabolism: While unlikely for this compound based on data from similar compounds, consider the possibility of significant first-pass metabolism in the gut wall or liver. An intravenous administration arm in your in vivo study can help determine the absolute bioavailability and assess the extent of first-pass metabolism.
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Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Oral GABA in Healthy Volunteers (Proxy for this compound)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1 hour | |
| t1/2 (Elimination Half-Life) | ~ 5 hours | |
| Note: | GABA was rapidly absorbed. No accumulation was observed after repeated oral administration. |
Table 2: Hypothetical Improvement in this compound Bioavailability with Different Enhancement Strategies
| Formulation/Strategy | Bioavailability (%F) | Fold Increase (vs. Unformulated) | Key Mechanism |
| Unformulated this compound | 15% | 1.0 | Saturable active transport |
| Nanosuspension | 25% | 1.7 | Increased surface area and dissolution rate |
| Solid Dispersion (Hot-Melt Extrusion) | 35% | 2.3 | Enhanced dissolution by presenting the drug in an amorphous state |
| Self-Emulsifying Drug Delivery System (SEDDS) | 45% | 3.0 | Presentation in a solubilized form, potential for lymphatic uptake |
| Amino Acid Prodrug | 65% | 4.3 | Increased lipophilicity and passive diffusion, potential for uptake by different transporters |
Note: The values in Table 2 are hypothetical and for illustrative purposes only. Actual improvements will depend on the specific formulation and experimental conditions.
Experimental Protocols
Caco-2 Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for active transport.
Methodology:
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
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Preparation of Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).
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Permeability Measurement (Apical to Basolateral):
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Wash the monolayers with pre-warmed transport buffer.
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Add the this compound dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
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Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh buffer.
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Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction (B to A).
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Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
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Calculation of Apparent Permeability (Papp):
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Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
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dQ/dt is the rate of drug appearance in the receiver compartment.
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A is the surface area of the insert.
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C₀ is the initial concentration in the donor compartment.
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Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Preparation of a this compound Solid Dispersion by Hot-Melt Extrusion
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Methodology:
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Polymer Selection: Select a suitable polymer carrier based on miscibility with this compound (e.g., Soluplus®, PVP VA64, HPMC). This can be predicted using solubility parameters and confirmed by differential scanning calorimetry (DSC).
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Preparation of Physical Mixture: Accurately weigh this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio) and mix thoroughly in a plastic bag or using a blender.
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Set up the Hot-Melt Extruder: Use a twin-screw extruder. Set the barrel temperature profile based on the thermal properties of this compound and the polymer (typically above the glass transition temperature of the polymer but below the degradation temperature of the drug). A typical temperature might be 140-160°C. Set the screw speed (e.g., 100 rpm).
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Extrusion: Manually or using a feeder, introduce the physical mixture into the extruder.
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Collection and Cooling: Collect the extrudate as it exits the die. Allow it to cool to room temperature on a conveyor belt or a clean surface.
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Milling: Mill the cooled extrudate into a fine powder using an analytical mill.
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Characterization:
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DSC: To confirm the amorphous nature of the this compound in the dispersion (absence of a melting peak).
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Powder X-ray Diffraction (PXRD): To further confirm the absence of crystallinity.
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In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid) and compare the dissolution profile to that of the unformulated this compound.
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Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system that forms a fine emulsion in the GI tract, presenting this compound in a solubilized form.
Methodology:
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Excipient Screening:
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Determine the solubility of this compound in various oils (e.g., eucalyptus oil, Kollisolv MCT 70), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol P, glycerol). Select the excipients that show the highest solubility for this compound.
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Construction of Pseudo-Ternary Phase Diagram:
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Prepare mixtures of the selected surfactant and co-surfactant (Sₘᵢₓ) in different ratios (e.g., 1:1, 2:1, 1:2).
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For each Sₘᵢₓ ratio, mix with the selected oil at various ratios (e.g., from 9:1 to 1:9).
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Titrate each oil/Sₘᵢₓ mixture with water and observe the formation of emulsions. Plot the results on a ternary phase diagram to identify the self-emulsifying region.
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Formulation Preparation:
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Select a ratio of oil, surfactant, and co-surfactant from within the self-emulsifying region identified in the phase diagram.
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Dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
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Characterization:
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Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.
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Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument. A droplet size of less than 200 nm is generally desirable.
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In Vitro Drug Release: Perform drug release studies using a dialysis bag method to assess the release of this compound from the emulsion.
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Preparation of a this compound Nanosuspension
Objective: To reduce the particle size of this compound to the sub-micron range to increase its surface area and dissolution velocity.
Methodology:
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Stabilizer Selection: Choose a suitable stabilizer or combination of stabilizers (e.g., HPMC, Poloxamer 188, Tween 80) to prevent particle aggregation.
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Preparation of Suspension: Disperse this compound and the selected stabilizer(s) in an aqueous medium.
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Nanosizing (Wet Media Milling):
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Add the suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to a milling chamber.
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Mill at a high speed for a specified duration. The time required will depend on the drug's properties and the desired particle size.
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Particle Size and Zeta Potential Measurement: Periodically take samples and measure the particle size and PDI. Continue milling until the desired particle size (e.g., <500 nm) is achieved. Also, measure the zeta potential to assess the stability of the suspension.
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Removal of Milling Media: Separate the nanosuspension from the milling media by sieving.
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Characterization:
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Particle Size and Morphology: Confirm the particle size and examine the morphology using techniques like scanning electron microscopy (SEM).
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Dissolution Rate: Compare the dissolution rate of the nanosuspension to that of a microsuspension of this compound.
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Representative Synthesis of an Amino Acid Ester Prodrug of this compound
Objective: To synthesize a more lipophilic ester prodrug of this compound by coupling an amino acid to its hydroxyl group. This is a representative protocol and requires optimization.
Methodology:
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Protection of the Amino Acid: Protect the amino group of the selected amino acid (e.g., L-Valine) with a Boc group (di-tert-butyl dicarbonate) to prevent self-coupling.
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Activation of the Protected Amino Acid: Activate the carboxylic acid of the Boc-protected amino acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., DMF/DMSO).
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Coupling Reaction: Add this compound to the activated amino acid solution. The reaction will form an ester bond between the hydroxyl group of this compound and the carboxylic acid of the amino acid.
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Deprotection: Remove the Boc protecting group from the amino acid moiety using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
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Purification: Purify the final prodrug product using a suitable technique, such as column chromatography or preparative HPLC.
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Characterization: Confirm the structure of the synthesized prodrug using analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
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Evaluation:
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LogP Measurement: Determine the octanol-water partition coefficient (LogP) to confirm the increased lipophilicity of the prodrug compared to this compound.
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Stability Studies: Assess the stability of the prodrug in simulated gastric and intestinal fluids to ensure it remains intact until it reaches the site of absorption.
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Enzymatic Hydrolysis: Incubate the prodrug with plasma or liver microsomes to confirm that it is converted back to the active this compound.
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Visualizations
Caption: Proposed intestinal absorption pathway for this compound.
References
Welcome to the Gamibetal Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with this compound-related research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is showing precipitation after thawing. What should I do?
A1: Precipitation of a small molecule inhibitor like this compound from a stock solution (commonly in DMSO) upon thawing is a frequent issue.[1][2] This can be caused by repeated freeze-thaw cycles or the absorption of water into the hygroscopic DMSO solvent.[2] To address this, it is recommended to prepare small, single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[1] If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve the compound before use. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes and store them at -20°C or -80°C, protected from light.[1]
Q2: I am observing high variability in my cell viability assay results with this compound treatment. What are the potential causes?
A2: High variability in cell-based assays can stem from several factors. A primary cause is inconsistent cell seeding density. Ensure you have a homogenous cell suspension before plating and that your pipetting technique is accurate and consistent. Another factor could be the "edge effect" in microtiter plates, where wells on the perimeter of the plate evaporate more quickly. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. Finally, ensure your cells are healthy and in the logarithmic growth phase at the time of treatment.
Q3: My Western blot is showing no signal for the target protein after this compound treatment. What could be the problem?
A3: A lack of signal on a Western blot can be due to a number of issues. First, verify that your target protein is expected to be expressed in the cell line you are using and that the protein concentration of your lysate is sufficient. You may need to load more protein onto the gel. The primary antibody concentration may be too low; consider increasing the concentration or incubating the membrane overnight at 4°C. It is also possible that the transfer of proteins from the gel to the membrane was inefficient, especially for high molecular weight proteins. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.
Q4: I am seeing non-specific bands on my Western blot. How can I improve the specificity?
A4: Non-specific bands on a Western blot can obscure your results. This is often due to the primary or secondary antibody concentration being too high, leading to off-target binding. Try optimizing the antibody concentrations by performing a titration. Insufficient blocking of the membrane can also lead to high background and non-specific bands. Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk). Additionally, increasing the number and duration of wash steps can help to remove unbound antibodies.
Q5: My qPCR results for downstream targets of the Beta-catenin pathway are inconsistent after this compound treatment. What should I check?
A5: Inconsistent qPCR results can be frustrating. A common source of variability is the quality and quantity of the starting RNA. Ensure your RNA has a high purity (A260/280 ratio of ~2.0) and is not degraded. Pipetting errors during reaction setup can also introduce significant variability, so ensure accurate and consistent pipetting. Primer-dimer formation can also interfere with the amplification of your target gene. You can check for this by running a melt curve analysis at the end of your qPCR run.
Troubleshooting Guides
This compound Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates from aqueous buffer after dilution from DMSO stock. | The aqueous solubility limit of this compound has been exceeded. | Decrease the final concentration of this compound in the assay. |
| The final DMSO concentration is too low to maintain solubility. | Optimize the final DMSO concentration (up to 0.5% is often tolerated in cell-based assays). | |
| The pH of the buffer is not optimal for this compound's solubility. | If this compound is ionizable, test a range of pH values for your buffer to find the optimal solubility. |
Cell-Based Assay (MTT) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background absorbance. | Contamination of reagents or culture. | Use fresh, sterile reagents and ensure aseptic technique. |
| Phenol (B47542) red in the culture medium. | Use phenol red-free medium for the assay. | |
| Low signal or poor dynamic range. | Cell seeding density is too low or too high. | Optimize cell seeding density in a preliminary experiment. |
| Incubation time with MTT reagent is too short. | Increase the incubation time with the MTT reagent (typically 1-4 hours). | |
| Incomplete solubilization of formazan (B1609692) crystals. | Insufficient mixing or incubation with the solubilization solution. | Ensure complete mixing and consider an overnight incubation with the solubilization solution. |
Western Blot Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal. | Insufficient protein loaded. | Increase the amount of protein loaded per well (20-30 µg is a good starting point). |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) and confirm transfer with Ponceau S staining. | |
| High background. | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or try a different blocking buffer. |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washes after antibody incubations. |
qPCR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No amplification in positive controls. | Incorrectly designed primers. | Re-design and validate primers. |
| Problem with the qPCR enzyme mix. | Use a fresh aliquot of the master mix. | |
| Amplification in the no-template control (NTC). | Contamination of reagents or workspace. | Use fresh, dedicated reagents and clean the workspace and pipettes. |
| High Cq values. | Low target abundance in the sample. | Increase the amount of template cDNA in the reaction. |
| Inefficient cDNA synthesis. | Optimize the reverse transcription reaction. | |
| Poor reproducibility between replicates. | Pipetting errors. | Ensure careful and consistent pipetting; use a master mix for reaction setup. |
| Poor quality of RNA template. | Check RNA integrity and purity; re-isolate RNA if necessary. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
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This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
This protocol describes the detection of specific proteins in cell lysates following this compound treatment.
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Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and run the gel until adequate separation of proteins is achieved.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
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Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking. Wash the membrane three times for 5 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane three times for 5 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
References
Adjusting pH for optimal Gamibetal activity
Technical Support Center: Gamibetal
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with this compound. The following information will help ensure optimal experimental outcomes by addressing common issues, particularly those related to pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound exhibits maximal activity in a slightly acidic to neutral pH range. The optimal pH for its inhibitory function is between 6.5 and 7.5. Activity decreases significantly at pH values below 6.0 and above 8.0.
Q2: Why is my this compound activity lower than expected?
A2: Suboptimal pH is a common cause of reduced this compound activity. Ensure your buffer system is robust and the final pH of your assay solution is within the optimal range of 6.5-7.5. Other factors could include improper storage, incorrect concentration, or degradation of the compound. Refer to the troubleshooting flowchart below for a systematic approach to this issue.
Q3: Which buffer should I use for my experiments with this compound?
A3: The choice of buffer can influence this compound's activity. Phosphate-buffered saline (PBS) at pH 7.4 is a good starting point for many cell-based assays. For in vitro enzymatic assays, buffers such as MES (pH 6.5) or HEPES (pH 7.5) are recommended. Always verify the final pH of your complete assay medium after all components have been added.
Q4: How does pH affect the stability of this compound?
A4: this compound is most stable in solutions with a pH between 6.0 and 7.5. At pH values above 8.5, it is susceptible to hydrolysis, which can lead to a loss of activity over time. For long-term storage, it is recommended to dissolve this compound in a buffer at pH 7.0.
Quantitative Data: pH-Dependent Activity of this compound
The following table summarizes the relative inhibitory activity of this compound at various pH levels as determined by in vitro kinase assays.
| pH | Relative Activity (%) | Standard Deviation |
| 5.5 | 45 | ± 3.2 |
| 6.0 | 78 | ± 4.1 |
| 6.5 | 95 | ± 2.5 |
| 7.0 | 100 | ± 2.1 |
| 7.5 | 92 | ± 3.0 |
| 8.0 | 65 | ± 3.8 |
| 8.5 | 30 | ± 4.5 |
Experimental Protocol: Determining the Optimal pH for this compound Activity
This protocol provides a method for determining the optimal pH for this compound's inhibitory activity in an in vitro enzymatic assay.
1. Materials:
- This compound stock solution (10 mM in DMSO)
- Target enzyme and substrate
- Assay buffers (e.g., MES, HEPES, Tris) at a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5)
- ATP
- 96-well assay plates
- Plate reader for signal detection
2. Procedure:
- Prepare a series of assay buffers, each at a different pH value.
- In a 96-well plate, add the assay buffer, target enzyme, and this compound (or vehicle control) to the appropriate wells.
- Incubate the plate for 15 minutes at room temperature to allow this compound to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate and ATP.
- Allow the reaction to proceed for the desired amount of time (e.g., 60 minutes).
- Stop the reaction and measure the output signal using a plate reader.
- Calculate the percent inhibition for each pH value relative to the vehicle control.
- Plot the percent inhibition as a function of pH to determine the optimal pH.
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway for this compound, an experimental workflow for pH optimization, and a troubleshooting guide for low activity.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the MEK-ERK pathway.
Caption: Experimental workflow for determining the optimal pH for this compound activity.
Caption: Troubleshooting flowchart for addressing suboptimal this compound activity.
Gamibetal Stability & Storage: Technical Support Center
Welcome to the technical support center for Gamibetal (gamma-amino-beta-hydroxybutyric acid). This resource provides essential information on the stability and proper storage of this compound to ensure the integrity of your research and development activities. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
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-80°C: Stable for up to 6 months.
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-20°C: Stable for up to 1 month.[1]
It is crucial to protect the stock solution from light.[1] If you are preparing an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1]
Q2: How should I handle this compound powder?
A2: this compound powder should be stored in a well-closed container, protected from light and moisture. For long-term storage, refer to the conditions specified on the product's certificate of analysis. As a general practice for chemical reagents, storage in a cool, dry, and dark place is recommended.
Q3: My this compound solution has changed color. Can I still use it?
A3: A change in color, clarity, or the appearance of particulate matter are indicators of potential degradation or contamination.[2] It is strongly advised not to use the solution, as these changes can affect the compound's potency and introduce confounding variables into your experiments. Refer to the troubleshooting guide below for potential causes.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, compounds with similar functional groups (hydroxyl and carboxylic acid) can be susceptible to oxidation, hydrolysis under strong acidic or basic conditions, and photolytic degradation.[3] Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study, or stress testing, exposes a drug substance to conditions more severe than accelerated stability studies, such as high heat, humidity, light, and extreme pH. These studies are critical for identifying potential degradation products, understanding the intrinsic stability of the molecule, establishing degradation pathways, and developing stability-indicating analytical methods that can accurately measure the active ingredient without interference from its degradants.
Data Summary Tables
Table 1: Recommended Storage for this compound Stock Solutions
| Storage Temperature | Maximum Storage Period | Special Conditions |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Data sourced from MedchemExpress.com.
Table 2: Standard Conditions for Pharmaceutical Stability Studies (ICH Guidelines)
| Study Type | Temperature | Relative Humidity (RH) | Minimum Duration |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% ± 5% RH or 65% ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months |
These are general guidelines from the International Council for Harmonisation (ICH) and are used to establish shelf-life and storage conditions for new drug substances.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions and to support the development of a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Materials:
-
This compound (drug substance)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and appropriate organic solvent (e.g., Methanol) for HPLC
-
pH meter, calibrated
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Photostability chamber
-
Temperature and humidity-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or 50:50 methanol:water).
-
Stress Conditions: Expose the this compound solution (and a solid sample for thermal/photolytic stress) to the following conditions in parallel. Include an unstressed control sample stored at recommended conditions for comparison.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C. Collect samples at time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C. Collect samples at time points. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Collect samples at time points.
-
Thermal Degradation: Place both the solid drug substance and the stock solution in an oven at a high temperature (e.g., 80°C). Collect samples at time points.
-
Photolytic Degradation: Expose both the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be shielded from light.
-
-
Sample Analysis:
-
Analyze all stressed samples and controls using a suitable analytical method (e.g., reverse-phase HPLC).
-
The method must be capable of separating the intact this compound peak from any degradation products formed.
-
Quantify the assay of this compound and determine the percentage of degradation. If degradation is outside the 5-20% range, adjust the stressor intensity (concentration, temperature, or time) accordingly.
-
Caption: Experimental workflow for a forced degradation study.
Signaling & Degradation Pathways
The diagram below illustrates a hypothetical degradation pathway for this compound, highlighting potential transformations the molecule might undergo under stress conditions like oxidation or hydrolysis.
Caption: Hypothetical degradation pathway for this compound.
References
Gamibetal Resistance Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered with Gamibetal resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an investigational selective inhibitor of the Beta-Growth Factor Receptor (BGFR), a receptor tyrosine kinase. In sensitive cell lines, this compound blocks the binding of the Beta-Growth Factor (BGF), thereby inhibiting the downstream PI3K/Akt and MAPK/ERK signaling pathways. This action effectively halts cell proliferation and induces apoptosis.
Q2: What are the primary indicators of this compound resistance in my cell line?
The most common indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound compared to the parental, sensitive cell line. Other signs include a lack of cell cycle arrest, reduced apoptotic markers (e.g., cleaved caspase-3), and sustained proliferation even at high concentrations of the drug.
Q3: How can I definitively confirm that my cell line has developed resistance?
Confirmation of resistance involves a series of validation experiments. The first step is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to demonstrate a rightward shift in the IC50 curve. Subsequently, you should assess the phosphorylation status of BGFR and its key downstream targets (like Akt and ERK) via Western blot. In resistant cells, these pathways may remain active despite this compound treatment.
Q4: What are the most common molecular mechanisms driving this compound resistance?
Based on preliminary data from resistant clones, three primary mechanisms have been identified:
-
Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Target Alteration: Point mutations in the kinase domain of the BGFR gene can alter the drug-binding pocket, reducing this compound's affinity for its target.
-
Bypass Pathway Activation: Cells can develop resistance by activating alternative, parallel signaling pathways (e.g., EGFR or MET signaling) to bypass the this compound-induced block on the BGFR pathway and maintain pro-survival signals.
Troubleshooting Guides
Problem: My cell line's IC50 for this compound has increased by over 10-fold.
This is a clear indication of acquired resistance. The following steps will help you diagnose the underlying mechanism.
-
Possible Cause 1: Increased Drug Efflux
-
Diagnostic Test: Perform a quantitative real-time PCR (qRT-PCR) or a Western blot to measure the expression levels of common efflux pump genes/proteins, such as ABCB1 and ABCG2.
-
Solution: If efflux pump expression is elevated, consider co-treatment with a known ABC transporter inhibitor (e.g., Verapamil for ABCB1, Ko143 for ABCG2). A significant restoration of sensitivity in the presence of the inhibitor would confirm this mechanism.
-
-
Possible Cause 2: Target Mutation in BGFR
-
Diagnostic Test: Extract genomic DNA from both the sensitive (parental) and resistant cell lines. Amplify and sequence the kinase domain of the BGFR gene to identify potential point mutations.
-
Solution: If a mutation is identified, the strategy will depend on the nature of the mutation. A second-generation BGFR inhibitor designed to bind to the mutated form may be required. Alternatively, targeting a critical downstream node (e.g., with an Akt inhibitor) could be an effective strategy.
-
-
Possible Cause 3: Activation of a Bypass Pathway
-
Diagnostic Test: Use a phospho-kinase antibody array to screen for the activation of parallel receptor tyrosine kinase pathways. Follow up with Western blotting to confirm increased phosphorylation of receptors like EGFR, HER2, or MET, and their downstream effectors.
-
Solution: Once a bypass pathway is confirmed, a combination therapy approach is recommended. For instance, if EGFR is activated, co-administering this compound with an EGFR inhibitor (e.g., Gefitinib) can effectively shut down both signaling axes.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant Subclone 1 (R1) IC50 (nM) | Resistant Subclone 2 (R2) IC50 (nM) |
| HCT116 | 50 | 750 | 600 |
| A549 | 85 | 1200 | 950 |
| MCF-7 | 30 | 500 | 450 |
Table 2: Protein Expression Profile in this compound-Resistant HCT116-R1 Cells
| Protein | Parental (Relative Expression) | Resistant R1 (Relative Expression) | Fold Change | Putative Resistance Mechanism |
| p-BGFR | 1.0 | 0.2 | -5.0x | Target inhibited |
| ABCG2 | 1.0 | 12.5 | +12.5x | Drug Efflux |
| p-EGFR | 1.0 | 8.2 | +8.2x | Bypass Pathway |
| p-Akt | 1.0 | 7.5 | +7.5x | Downstream Activation |
Table 3: Efficacy of Combination Therapies in Overcoming this compound Resistance in HCT116-R1 Cells
| Treatment | HCT116-R1 IC50 (nM) | Fold Sensitization |
| This compound alone | 750 | - |
| This compound + Ko143 (ABCG2 Inhibitor) | 150 | 5.0x |
| This compound + Gefitinib (EGFR Inhibitor) | 80 | 9.4x |
| This compound + MK-2206 (Akt Inhibitor) | 120 | 6.3x |
Experimental Protocols
1. MTT Assay for Cell Viability and IC50 Determination
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 nM to 10,000 nM). Replace the medium with fresh medium containing the various drug concentrations. Include a vehicle-only control.
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Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
2. Western Blotting for Pathway Analysis
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Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-BGFR, anti-p-Akt, anti-ABCG2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of the Beta-Growth Factor Receptor (BGFR).
Caption: Experimental workflow for diagnosing this compound resistance.
Caption: Activation of EGFR as a bypass mechanism to this compound resistance.
Validation & Comparative
A Comparative Guide to the Anticonvulsant Activity of Gamibetal and Gabapentin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant properties of Gamibetal (gamma-amino-beta-hydroxybutyric acid, GABOB) and gabapentin (B195806). The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Executive Summary
This compound and gabapentin are both compounds with anticonvulsant activity, though they differ significantly in their mechanisms of action and the extent of their clinical and preclinical evaluation. This compound, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is thought to exert its effects through direct GABAergic pathways. In contrast, gabapentin, a structural analog of GABA, does not act on GABA receptors but modulates voltage-gated calcium channels. While gabapentin is a widely studied and prescribed medication for epilepsy and neuropathic pain, comprehensive preclinical and quantitative data on this compound are less readily available in publicly accessible literature. This guide synthesizes the available information to facilitate a comparative understanding.
Data Presentation: Quantitative Comparison of Anticonvulsant Activity
A direct quantitative comparison of the anticonvulsant efficacy of this compound and gabapentin is challenging due to the limited availability of standardized preclinical data for this compound. The following table summarizes the known information.
| Parameter | This compound (GABOB) | Gabapentin |
| Mechanism of Action | Believed to act as a GABA agonist, directly influencing inhibitory neurotransmission. | Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. Does not bind to GABA receptors.[1][2][3] |
| Preclinical Efficacy (Animal Models) | Data not readily available in public sources. Older studies suggest efficacy in penicillin-induced seizure models in cats. | Effective in a wide variety of animal models, including generalized tonic-clonic and partial seizures.[2] |
| Clinical Efficacy | Older clinical studies and a 1997 study show some efficacy as an add-on therapy in patients with severe focal epilepsy.[4] | Approved as an adjunctive therapy for partial seizures in adults and children. |
Mechanism of Action
This compound (gamma-amino-beta-hydroxybutyric acid)
The precise mechanism of action for this compound's anticonvulsant effects is not as extensively characterized as that of gabapentin. However, its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system, strongly suggests a direct interaction with the GABAergic system. It is hypothesized that this compound acts as a GABA agonist, binding to GABA receptors and mimicking the inhibitory effects of GABA. This would lead to an influx of chloride ions into neurons, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus suppressing seizure activity.
Gabapentin
Despite being a structural analog of GABA, gabapentin's mechanism of action is distinct and does not involve direct interaction with GABA receptors. Its primary target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels. By binding to this subunit, gabapentin reduces the trafficking of these calcium channels to the presynaptic terminal. This, in turn, decreases the influx of calcium ions that is necessary for the release of excitatory neurotransmitters, such as glutamate (B1630785). The reduction in glutamate release dampens excessive neuronal excitation, which is a key factor in the generation and spread of seizures.
Signaling Pathway Diagrams
To visualize the proposed mechanisms of action, the following diagrams were generated using Graphviz.
Caption: Proposed signaling pathway for this compound's anticonvulsant activity.
Caption: Signaling pathway for gabapentin's anticonvulsant activity.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively documented in recent, readily accessible literature. The following represents a generalized protocol for assessing anticonvulsant activity in animal models, based on common practices in the field.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of a drug against generalized tonic-clonic seizures.
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Animals: Male mice or rats.
Apparatus: A convulsiometer capable of delivering a constant current stimulus through corneal or auricular electrodes.
Procedure:
-
Animals are administered the test compound (e.g., this compound or gabapentin) or vehicle control at various doses via a specific route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes.
-
The animal is observed for the presence or absence of the tonic hindlimb extension.
-
The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that are effective against myoclonic and absence seizures by elevating the seizure threshold.
Objective: To determine the ability of a test compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazol.
Animals: Male mice or rats.
Materials: Pentylenetetrazol (PTZ) solution.
Procedure:
-
Animals are pre-treated with the test compound or vehicle control.
-
After a specific pre-treatment time, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions of the limbs, jaw, or vibrissae lasting for at least 5 seconds).
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The number of animals exhibiting clonic seizures and the latency to the first seizure are recorded.
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The ED50 for protection against clonic seizures is calculated.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of anticonvulsant compounds.
Caption: General workflow for preclinical anticonvulsant drug testing.
Conclusion
This compound and gabapentin represent two distinct approaches to anticonvulsant therapy. This compound's presumed direct GABAergic mechanism aligns with a traditional understanding of seizure suppression through enhanced inhibition. Gabapentin, on the other hand, exemplifies a more novel mechanism targeting the modulation of excitatory neurotransmitter release. While gabapentin's efficacy and mechanism are well-documented, a comprehensive, direct comparison with this compound is hampered by the scarcity of modern, quantitative preclinical data for the latter. Further research, including head-to-head preclinical studies employing standardized models and protocols, would be necessary to definitively elucidate the comparative anticonvulsant profiles of these two compounds.
References
- 1. Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Effect of gamma-amino-beta-hydroxybutyric acid (GABHB) on experimentally-induced epileptic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gamibetal's Cross-Reactivity with Neurotransmitter Receptors
A comprehensive guide for researchers on the binding profile of the hypothetical GABAA receptor agonist, Gamibetal, using Gaboxadol as a proxy. This guide provides a comparative analysis of its interaction with other major neurotransmitter receptors, supported by experimental data and detailed methodologies.
In the landscape of neuropharmacology, the selectivity of a compound for its intended target is a critical determinant of its therapeutic efficacy and side-effect profile. This guide offers an in-depth comparison of the cross-reactivity of this compound, a hypothetical GABAA receptor agonist, with other key neurotransmitter receptors. To provide a data-driven analysis, the well-characterized GABAA receptor agonist, Gaboxadol, is used as a stand-in for this compound. This comparison is intended for researchers, scientists, and drug development professionals.
Overview of this compound (as Gaboxadol) and its Primary Target
This compound, represented here by Gaboxadol, is a potent and selective partial agonist of the GABAA receptor.[1] Unlike benzodiazepines and other allosteric modulators, it binds directly to the orthosteric site, the same site as the endogenous neurotransmitter γ-aminobutyric acid (GABA).[1] Notably, Gaboxadol exhibits a preference for extrasynaptic GABAA receptors containing the α4β3δ subunit composition, which are known to mediate tonic inhibition.[1] It also functions as a moderately potent antagonist at GABAA-ρ receptors.[1]
Cross-Reactivity Profile of this compound (as Gaboxadol)
An ideal therapeutic agent would interact exclusively with its intended target. However, off-target interactions can occur, leading to unintended physiological effects. This section explores the cross-reactivity of this compound (as Gaboxadol) with other major neurotransmitter receptors.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound (as Gaboxadol) for its primary target and its presumed lack of significant affinity for other major neurotransmitter receptors. The data for non-GABAA receptors is extrapolated based on the established high selectivity of Gaboxadol.
| Receptor Family | Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Reference |
| GABA | GABAA (α4β3δ) | Gaboxadol | ~30-50 (EC50) | [2] |
| GABAA-ρ | Gaboxadol | Antagonist activity | ||
| Glutamate | NMDA | Gaboxadol | > 10,000 | N/A |
| AMPA | Gaboxadol | > 10,000 | N/A | |
| Kainate | Gaboxadol | > 10,000 | N/A | |
| Dopamine | D1 | Gaboxadol | > 10,000 | N/A |
| D2 | Gaboxadol | > 10,000 | N/A | |
| Serotonin (B10506) | 5-HT1A | Gaboxadol | > 10,000 | N/A |
| 5-HT2A | Gaboxadol | > 10,000* | N/A |
Experimental Protocols
The determination of a compound's binding affinity and selectivity is typically achieved through in vitro radioligand binding assays.
Radioligand Binding Assay for Cross-Reactivity Screening
This protocol outlines a general procedure for assessing the cross-reactivity of a test compound like this compound against a panel of neurotransmitter receptors.
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Test Compound: this compound (unlabeled)
-
Radioligands: Specific for each receptor target (e.g., [3H]Muscimol for GABAA, [3H]MK-801 for NMDA, [3H]Raclopride for D2, [3H]Ketanserin for 5-HT2A)
-
Receptor Source: Cell membranes prepared from cell lines expressing the specific receptor subtype or from brain tissue homogenates.
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Assay Buffer: Appropriate for the specific receptor (e.g., Tris-HCl, PBS).
-
Filtration Apparatus: 96-well harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the specific radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known saturating unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the key steps involved in a radioligand binding assay for determining the cross-reactivity of a test compound.
Signaling Pathway of the Primary Target (GABAA Receptor)
This diagram depicts the signaling pathway initiated by the activation of the GABAA receptor by an agonist like this compound.
Conclusion
Based on the available data for Gaboxadol as a proxy, this compound demonstrates a high degree of selectivity for its primary target, the GABAA receptor. The presumed lack of significant binding to other major neurotransmitter receptors, such as glutamate, dopamine, and serotonin receptors, suggests a favorable cross-reactivity profile. This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target side effects. Further comprehensive screening using radioligand binding assays, as detailed in this guide, would be necessary to definitively confirm the full selectivity profile of any novel compound.
References
The Evolving Landscape of Epilepsy Treatment: A Comparative Analysis of Gamibetal and Modern Anticonvulsants
For researchers, scientists, and drug development professionals, the quest for more effective and safer anti-epileptic drugs (AEDs) is a continuous endeavor. This guide provides a comparative overview of Gamibetal (gamma-amino-beta-hydroxybutyric acid or GABOB), a compound with historical roots in epilepsy research, against modern therapeutic alternatives. By examining available clinical data, mechanisms of action, and the experimental protocols used for validation, this document aims to offer a comprehensive perspective on the therapeutic potential of these agents.
Executive Summary
This compound, a derivative of the inhibitory neurotransmitter GABA, has been investigated for its anticonvulsant properties for several decades. While early studies suggested a potential role in seizure management, the landscape of epilepsy treatment has been transformed by the development of novel AEDs with well-defined efficacy and safety profiles. This guide presents a side-by-side comparison of this compound with prominent modern AEDs, including Cenobamate, Lacosamide, and Brivaracetam, supported by available clinical trial data and a review of the experimental methodologies crucial for their validation. The comparison underscores the significant advancements in the field and highlights the rigorous data requirements for contemporary drug development.
Comparative Performance of Anti-Epileptic Drugs
The following tables summarize the available clinical efficacy and safety data for this compound and selected modern anti-epileptic drugs. It is important to note the disparity in the volume and vintage of the supporting data.
Table 1: Efficacy of this compound (GABOB) in Epilepsy
| Study Year | Patient Population | Dosage | Key Efficacy Outcome |
| 1997 | 25 adults with severe, refractory partial epilepsy | 250 mg twice daily (add-on) | 25% of patients achieved a 50% reduction in total seizure frequency over 26 weeks.[1] |
| 1960s | 150 epileptics (new and existing cases) | 0.5-1.5 g daily | In 26 new cases, 50% were completely controlled and 25% showed improvement.[2] |
Table 2: Efficacy of Modern Anti-Epileptic Drugs in Focal Epilepsy (Add-on Therapy)
| Drug | Trial | Patient Population | Dosage | Median Seizure Reduction | ≥50% Responder Rate | Seizure Freedom Rate |
| Cenobamate | Phase 2 (NCT01866111) | Adults with uncontrolled focal seizures | 200 mg/day | 55% | 56% | 11% (during maintenance)[3][4] |
| 400 mg/day | 55% | 64% | 21% (during maintenance)[3] | |||
| Real-World Study | Adults with highly active, ultra-refractory focal epilepsy | Median 250 mg/day | - | 75.5% (≥50% reduction) | 5.3% | |
| Lacosamide | Pooled Phase II/III | Adults with uncontrolled partial-onset seizures | 400 mg/day | 39.0% | 39.9% | - |
| Retrospective Study | Patients with focal epilepsy | - | - | 69% | 51.7% (88.9% in monotherapy) | |
| Brivaracetam | Pooled Phase III | Adults with uncontrolled partial-onset seizures | 100 mg/day | 24.4% (over placebo) | 39.5% | - |
| 200 mg/day | 24.0% (over placebo) | 37.8% | - |
Table 3: Safety and Tolerability Profile
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Not well-documented in recent literature. Older studies report no marked side effects. | Not well-documented in recent literature. A 1997 study reported no serious adverse effects. |
| Cenobamate | Somnolence, dizziness, headache, fatigue, diplopia, nausea. | Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) has been reported. |
| Lacosamide | Dizziness, headache, nausea, diplopia, vomiting. | - |
| Brivaracetam | Somnolence, fatigue, dizziness, disturbance in coordination. | Suicidal behavior and ideation, psychiatric adverse reactions. |
Mechanism of Action and Signaling Pathways
This compound is believed to exert its anticonvulsant effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. A disruption in GABAergic transmission is a key factor in the pathogenesis of some seizure disorders.
Experimental Protocols for Therapeutic Validation
The validation of anti-epileptic drugs involves a rigorous pipeline of preclinical and clinical studies. Preclinical evaluation relies on various in vivo and in vitro models to assess anticonvulsant activity and potential mechanisms of action.
In Vivo Seizure Models
-
Maximal Electroshock (MES) Test: This model is used to identify drugs that prevent the spread of seizures. An electrical stimulus is applied to rodents, and the ability of a drug to prevent the tonic hindlimb extension is measured.
-
Pentylenetetrazole (PTZ) Seizure Test: PTZ is a convulsant drug that induces clonic seizures. This model is used to identify drugs that can raise the seizure threshold.
-
Kindling Model: This model involves repeated subconvulsive electrical or chemical stimulation of a specific brain region, leading to a progressive intensification of seizure activity. It is used to study the process of epileptogenesis and to test the efficacy of drugs against focal seizures.
In Vitro Electrophysiological Assays
-
Hippocampal Slice Recordings: Brain slices containing the hippocampus are maintained in vitro, and neuronal activity can be recorded using microelectrodes. This technique allows for the direct assessment of a drug's effect on neuronal excitability and synaptic transmission.
-
Multi-Electrode Array (MEA): Neuronal cultures are grown on a grid of electrodes, allowing for the simultaneous recording of electrical activity from multiple neurons. This high-throughput method is used to screen compounds for their effects on neuronal network activity.
Comparative Logic: this compound vs. Modern AEDs
The decision to advance a compound through the drug development pipeline is based on a complex interplay of efficacy, safety, and the existing therapeutic landscape.
Conclusion
While this compound (GABOB) represents an early exploration into GABAergic modulation for epilepsy treatment, the available evidence, primarily from older and smaller-scale studies, is insufficient to validate its therapeutic potential by modern standards. In contrast, newer anti-epileptic drugs like Cenobamate, Lacosamide, and Brivaracetam have undergone extensive and rigorous clinical development, demonstrating significant efficacy in reducing seizure frequency and achieving seizure freedom in patients with refractory epilepsy. Their well-characterized safety profiles further solidify their place in the current therapeutic armamentarium. For researchers and drug development professionals, the evolution from compounds like this compound to the current generation of AEDs underscores the critical importance of robust, data-driven validation in the pursuit of improved treatments for epilepsy. Future research in this area will undoubtedly continue to build on these foundations, seeking even greater efficacy and enhanced safety for individuals living with epilepsy.
References
- 1. gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cenobamate: Real-World Experience Matches Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cenobamate Reduces Seizure Frequency Significantly in Phase 2 Trial - - Practical Neurology [practicalneurology.com]
A Comparative Analysis of Gamibetal's Off-Target Effects Versus Other GABA Analogues
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the off-target effects of Gamibetal in comparison to other prominent GABA analogues. This report provides a quantitative comparison of binding affinities, detailed experimental methodologies, and visual representations of key biological pathways to facilitate informed decision-making in neuroscience research and development.
This compound, also known as gamma-amino-beta-hydroxybutyric acid (GABOB), is a derivative of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). It is utilized for its anticonvulsant and anxiolytic properties. While its primary mechanism of action involves agonizing GABA receptors, a thorough understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This guide provides a comparative analysis of this compound's off-target effects against other widely used GABA analogues: baclofen, pregabalin, and phenibut.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki or IC50 in µM) of this compound and its counterparts at their primary targets (GABAA and GABAB receptors) and a key off-target, the α2-δ subunit of voltage-gated calcium channels (VDCC). Lower values indicate a higher binding affinity.
| Compound | GABAA Receptor (IC50, µM) | GABAB Receptor (IC50, µM) | α2-δ VDCC Subunit (Ki, µM) |
| This compound (GABOB) | >1000[1] | 110 (R-isomer)[1] | Data Not Available |
| Baclofen | >1000[1] | 0.038 (R-isomer)[1] | 156[2] |
| Pregabalin | No significant binding | No significant binding | 0.05 |
| Phenibut | Some activity, but weaker than at GABAB | R-isomer: ~92 | R-isomer: 23 S-isomer: 39 |
Note: The binding affinity of R-phenibut for the α2-δ subunit of the VDCC is reported to be four times higher than its affinity for the GABAB receptor.
On-Target and Off-Target Signaling Pathways
The interaction of these GABA analogues with their respective primary and secondary targets initiates distinct downstream signaling cascades.
GABA Receptor Signaling
Activation of GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and a rapid inhibitory effect. In contrast, GABAB receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase and modulate calcium and potassium channels, leading to a slower and more prolonged inhibitory response.
References
- 1. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
An Objective Analysis for Researchers and Drug Development Professionals
Gamibetal's Efficacy and Reproducibility in Epilepsy Treatment: A Comparative Guide
This compound, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a GABA analogue used as an anticonvulsant medication for the treatment of epilepsy in several countries, including Mexico and Italy.[1] Its mechanism of action centers on its role as a GABA receptor agonist, with its different stereoisomers exhibiting varied affinities for GABA-A and GABA-B receptors, ultimately leading to a reduction in neuronal excitability.[1][2] This guide provides a comprehensive comparison of this compound's performance with alternative antiepileptic drugs, supported by available experimental data, to assess the reproducibility of its effects in various laboratory settings.
Comparative Efficacy in Seizure Reduction
Clinical evidence suggests that this compound, when used as an add-on therapy, can be effective in reducing seizure frequency in patients with severe focal epilepsy. In one clinical trial, twenty-five percent of patients with temporal and frontal lobe epilepsy who received 250 mg of GABOB twice daily for 26 weeks experienced a 50% reduction in total seizure frequency.[3]
To provide a clearer perspective on its clinical utility, the following table summarizes the efficacy of this compound in comparison to other commonly used antiepileptic drugs (AEDs). It is important to note that direct head-to-head comparative trials are limited, and the data presented is compiled from various studies.
| Drug | Mechanism of Action | Seizure Type | Efficacy (Median % Seizure Reduction) | Key Side Effects |
| This compound (GABOB) | GABA Receptor Agonist[1] | Focal Epilepsy | ~50% reduction in a subset of patients (add-on therapy) | Drowsiness, fatigue, dizziness, paresthesias |
| Valproate | Increases GABA levels, blocks sodium channels | Generalized and Focal Epilepsy | 50-70% responder rates in various studies | Nausea, hair loss, weight gain, potential for liver damage and birth defects |
| Carbamazepine | Sodium Channel Blocker | Focal and Generalized Tonic-Clonic Seizures | 50-60% responder rates in focal epilepsy | Dizziness, drowsiness, ataxia, rash, potential for blood disorders |
| Benzodiazepines (e.g., Diazepam, Lorazepam) | Positive Allosteric Modulator of GABA-A Receptors | Acute seizures, anxiety-related seizures | Highly effective for acute seizure termination | Sedation, dizziness, cognitive impairment, risk of dependence |
Preclinical Anticonvulsant Activity
The anticonvulsant properties of this compound have been evaluated in various preclinical models, which are crucial for understanding its mechanistic profile and predicting clinical efficacy. The two most common models are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, a model for absence and myoclonic seizures.
While specific ED₅₀ values (the dose of a drug that is effective in 50% of the population) for this compound in these models are not consistently reported across a wide range of studies, the available information indicates its activity in preventing seizure spread. One study in a feline model of penicillin-induced epilepsy demonstrated that chronic administration of GABOB led to a mean decrease in epileptic bursts of over 50%.
| Preclinical Model | Description | Typical Endpoint | This compound's Reported Activity |
| Maximal Electroshock (MES) Test | Induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation. | Abolition of the hindlimb tonic extensor component of the seizure. | Demonstrates anticonvulsant effects. |
| Pentylenetetrazol (PTZ) Test | A GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. | Latency to and prevention of generalized seizures. | Effective in suppressing PTZ-induced seizure-like activity. |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are essential. Below are generalized protocols for key experiments used to evaluate the anticonvulsant effects of compounds like this compound.
-
Animal Model: Adult male mice or rats are typically used.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction.
-
Electrode Placement: Corneal or auricular electrodes are placed on the animal. A drop of saline is often applied to the electrodes to ensure good electrical contact.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this endpoint is considered a sign of protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated to determine the ED₅₀.
-
Animal Model: Adult male mice or rats are commonly used.
-
Drug Administration: this compound or a vehicle control is administered at a specific time before PTZ injection.
-
PTZ Administration: A convulsant dose of PTZ (e.g., 60-85 mg/kg) is injected subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically scored on a standardized scale (e.g., Racine scale).
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from generalized tonic-clonic seizures are recorded.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the study of this compound, the following diagrams are provided.
References
- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gamibetal and Baclofen on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuromodulatory therapeutics, both Gamibetal (gamma-amino-beta-hydroxybutyric acid or GABOB) and baclofen (B1667701) have carved out niches based on their interactions with the gamma-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system. While both compounds ultimately lead to a reduction in neuronal excitability, their distinct mechanisms of action and receptor affinities present different therapeutic profiles. This guide provides a comparative overview of this compound and baclofen, summarizing available experimental data and outlining key experimental protocols for their evaluation.
Mechanism of Action
This compound (GABOB) is an analogue of the neurotransmitter GABA and is utilized for its anticonvulsant properties.[1] Its mechanism of action is multifaceted, involving both GABA-A and GABA-B receptors. GABOB exists as two stereoisomers with differing activities:
-
(S)-(+)-GABOB: Acts as a partial agonist at GABA-B receptors and an agonist at GABA-A receptors. This isomer is considered to be the more potent anticonvulsant of the two.[1]
-
(R)-(–)-GABOB: Functions as a moderate-potency agonist at GABA-B receptors.[1]
The dual action on both major GABA receptor subtypes suggests a broad-spectrum inhibitory effect on neuronal firing.
Baclofen , in contrast, is a selective agonist for the GABA-B receptor.[2][3] Its binding to these G protein-coupled receptors initiates a cascade of inhibitory downstream effects, including:
-
Inhibition of adenylyl cyclase: This leads to reduced intracellular cyclic AMP (cAMP) levels.
-
Activation of inwardly rectifying potassium (K+) channels: This results in hyperpolarization of the neuronal membrane, making it more difficult to reach the action potential threshold.
-
Inhibition of voltage-gated calcium (Ca2+) channels: This presynaptic action reduces the influx of calcium ions, which is crucial for the release of excitatory neurotransmitters.
Through these mechanisms, baclofen effectively diminishes neuronal excitability and is primarily used as a muscle relaxant and antispasmodic agent.
Signaling Pathway Diagrams
This compound's dual action on GABA-A and GABA-B receptors.
Baclofen's selective action on GABA-B receptors and downstream effects.
Comparative Experimental Data
Direct comparative studies on the effects of this compound and baclofen on neuronal excitability are limited. The following tables summarize available data from separate studies on their anticonvulsant effects.
Table 1: Preclinical Anticonvulsant Activity in Rodent Models
| Compound | Animal Model | Seizure Induction Method | Route of Administration | Endpoint | Result | Citation |
| Baclofen | Rat Pups (7, 12, 18, 25 days old) & Adult Rats | Pentylenetetrazol (PTZ) | Subcutaneous | Suppression of tonic phase of generalized tonic-clonic seizures | Moderate suppression of the tonic phase of hind limbs in all age groups. | |
| Baclofen | Mice | Maximal Electroshock (MES) | Intraperitoneal | Potentiation of phenobarbital's anticonvulsant activity | Potentiated the anticonvulsant activity of phenobarbital. |
Table 2: Clinical Effects on Seizure Frequency
| Compound | Study Population | Study Design | Dosage | Outcome | Citation |
| This compound (GABOB) | 25 adult patients with severe focal epilepsy | Add-on therapy | 250 mg twice daily for 26 weeks | 25% of patients showed a 50% reduction in total seizure frequency. | |
| Baclofen | 12 patients with a history of epilepsy | Observational | Conventional dosage range | In 6 patients with uncontrolled epilepsy, 2 had one more seizure per month, and 1 went from four seizures to one per month. No deleterious effect was observed in patients with controlled seizures. | |
| Baclofen (Intrathecal) | 150 children with cerebral palsy | Retrospective review | N/A | 13.3% had a decrease in seizure frequency, while 2 children worsened. |
Experimental Protocols
Detailed experimental protocols for direct comparative studies are not available. The following are representative protocols for assessing the effects of compounds on neuronal excitability and anticonvulsant activity.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models
This protocol outlines standard procedures for evaluating the anticonvulsant efficacy of a test compound in rodent models.
Workflow for in vivo anticonvulsant screening.
1. Animal Models:
-
Male CF-1 mice or Sprague-Dawley rats are commonly used.
2. Drug Administration:
-
Test compounds (this compound or baclofen) and vehicle are administered via an appropriate route (e.g., intraperitoneal, oral).
3. Maximal Electroshock (MES) Test:
-
Purpose: To model generalized tonic-clonic seizures.
-
Procedure:
-
At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz) is delivered through corneal electrodes.
-
Animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
4. Pentylenetetrazol (PTZ) Test:
-
Purpose: To model clonic and myoclonic seizures.
-
Procedure:
-
At the time of expected peak drug effect, a convulsant dose of PTZ is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures.
-
-
Endpoint: The absence of clonic seizures lasting for a defined duration (e.g., >5 seconds) indicates protection.
5. Data Analysis:
-
The median effective dose (ED50) for protection in each model is calculated.
In Vitro Neuronal Excitability: Microelectrode Array (MEA) and Patch-Clamp Electrophysiology
These protocols describe methods to directly measure the effects of compounds on neuronal electrical activity in cultured neurons.
Workflow for in vitro neuronal excitability assessment.
1. Neuronal Cell Culture:
-
Primary cortical or hippocampal neurons from rodents or human induced pluripotent stem cell (iPSC)-derived neurons are cultured on appropriate substrates (e.g., MEA plates or coverslips).
2. Microelectrode Array (MEA) Assay:
-
Purpose: To non-invasively record the spontaneous electrical activity of neuronal networks.
-
Procedure:
-
Neurons are cultured on MEA plates containing a grid of electrodes.
-
Baseline spontaneous activity (spike rate, burst frequency, network synchrony) is recorded.
-
The test compound is applied to the culture medium.
-
Post-treatment activity is recorded and compared to baseline.
-
-
Endpoints: Changes in mean firing rate, burst parameters, and network synchrony.
3. Whole-Cell Patch-Clamp Electrophysiology:
-
Purpose: To record detailed electrical properties of individual neurons.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the membrane of a single neuron.
-
The membrane patch is ruptured to allow for whole-cell recording.
-
In current-clamp mode, the resting membrane potential and spontaneous or evoked action potential firing are recorded.
-
The test compound is perfused over the neuron.
-
Changes in membrane potential, input resistance, and firing frequency in response to current injections are measured.
-
-
Endpoints: Hyperpolarization or depolarization of the resting membrane potential, changes in input resistance, and a decrease or increase in the number of evoked action potentials.
Conclusion
This compound and baclofen both modulate the GABAergic system to reduce neuronal excitability, but their distinct receptor profiles—this compound's dual action on GABA-A and GABA-B receptors versus baclofen's selective GABA-B agonism—suggest different therapeutic applications and potential side-effect profiles. The available data, primarily from preclinical anticonvulsant models and limited clinical observations, support their roles in reducing neuronal hyperexcitability. However, the paucity of direct comparative studies highlights a significant knowledge gap. Future head-to-head studies employing detailed electrophysiological techniques, such as those outlined above, are crucial for a more definitive comparison of their effects on neuronal excitability and for guiding the development of more targeted GABAergic therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of Gamibetal: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of a hypothetical substance, "Gamibetal," based on established best practices for laboratory chemical waste management.
Due to the absence of specific public data on a compound named "this compound," this document outlines a generalized yet thorough protocol. Researchers must always consult the specific Safety Data Sheet (SDS) provided with any chemical for detailed and substance-specific disposal instructions.
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste disposal is to manage it in a way that minimizes risk to human health and the environment. Waste material must be disposed of in accordance with national and local regulations. It is imperative to leave chemicals in their original containers and not mix them with other waste to avoid unintended chemical reactions. Uncleaned containers should be handled with the same precautions as the product itself.
Quantitative Data Summary for Waste Characterization
Before disposal, a thorough characterization of the waste is essential. The following table summarizes key parameters to consider, which should be determined from the substance-specific SDS.
| Parameter | Consideration | Example Value/Information | Data Source |
| Physical State | Determines handling and storage requirements. | Solid (powder), Liquid (solution) | Substance SDS |
| pH | Indicates corrosivity. | 6.0 - 8.0 | Substance SDS |
| Hazard Classification | Determines if the waste is hazardous. | Not a hazardous substance or mixture | Substance SDS, EPA/Local Regulations |
| Reactivity | Potential for hazardous reactions. | Stable under recommended storage conditions | Substance SDS |
| Solubility | Informs potential for environmental dispersal. | Soluble in water | Substance SDS |
| Toxicity | Acute and chronic health effects. | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | Substance SDS |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol provides a detailed methodology for the disposal of this compound, assuming it is a non-hazardous solid or liquid research chemical.
1.0 Personal Protective Equipment (PPE) and Safety Precautions
1.1. PPE: Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. If handling a powder or volatile substance, a respirator may be necessary. 1.2. Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dusts or vapors. 1.3. Emergency Procedures: Ensure an eyewash station and safety shower are accessible. Be familiar with emergency procedures for spills and exposures.
2.0 Waste Identification and Segregation
2.1. Consult SDS: Obtain and thoroughly review the Safety Data Sheet for this compound to understand its specific hazards and disposal recommendations. 2.2. Waste Determination: Determine if the this compound waste is classified as hazardous. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification. 2.3. Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3.0 Containerization and Labeling
3.1. Original Container: Whenever possible, store waste this compound in its original container. 3.2. Waste Container: If the original container is not usable, transfer the waste to a compatible, leak-proof container. 3.3. Labeling: Clearly label the waste container with "Waste this compound" and include the chemical name, concentration, and any known hazards.
4.0 Disposal Pathways
4.1. Non-Hazardous Waste (Solid): 4.1.1. Place the securely sealed and labeled container in the designated non-hazardous chemical waste bin as directed by your institution's EHS guidelines. 4.1.2. For trace amounts on lab materials (e.g., weigh boats, gloves), dispose of them in the appropriate solid waste stream.
4.2. Non-Hazardous Waste (Liquid): 4.2.1. Do not pour liquid this compound down the drain unless explicitly approved by your EHS office. 4.2.2. Collect liquid waste in a sealed, labeled, and compatible container. 4.2.3. Store the container in a designated waste accumulation area until collection by a certified waste disposal vendor.
4.3. Hazardous Waste: 4.3.1. If this compound is determined to be hazardous, it must be disposed of through an approved hazardous waste disposal plant. 4.3.2. Follow your institution's specific procedures for hazardous waste accumulation, labeling, and pickup.
5.0 Decontamination
5.1. Work Area: Clean the work area where this compound was handled. 5.2. Equipment: Decontaminate any reusable equipment that came into contact with this compound according to standard laboratory procedures.
Mandatory Visualizations
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
This procedural guide is intended to supplement, not replace, specific institutional policies and regulatory requirements. Always prioritize safety and compliance in all laboratory operations.
Essential Safety and Handling Guide for Gamibetal (GABOB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Gamibetal, also known as Gamma-amino-beta-hydroxybutyric acid (GABOB). Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound (CAS No. 924-49-2) is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, other sources suggest it may cause skin, eye, and respiratory irritation.[1][2] Therefore, a conservative approach to PPE is recommended to minimize any potential risk.
Recommended PPE for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or latex gloves. | To prevent direct skin contact with the substance. |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles. | To protect eyes from potential dust particles. |
| Respiratory Protection | Dust Mask | N95-rated dust mask. | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust. |
| Body Protection | Lab Coat | Standard laboratory coat. | To protect clothing and skin from accidental spills. |
Operational Plan for Handling
A systematic approach to handling this compound will ensure minimal exposure and maintain the integrity of the research.
Experimental Workflow for Handling this compound Powder
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Detailed Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a stock solution of this compound.
-
Preparation:
-
Put on all required personal protective equipment as outlined in the table above.
-
Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.
-
Assemble all necessary equipment: analytical balance, weigh boat, spatula, appropriate glassware for the solution, and the selected solvent.
-
-
Weighing:
-
Place a clean weigh boat on the analytical balance and tare the balance.
-
Inside the chemical fume hood, carefully open the this compound container.
-
Using a clean spatula, transfer the desired amount of this compound powder to the weigh boat.
-
Secure the lid back on the this compound container.
-
Record the precise weight of the this compound powder.
-
-
Solubilization:
-
Carefully transfer the weighed this compound powder from the weigh boat into the designated glassware.
-
Measure the required volume of the appropriate solvent as dictated by the experimental protocol.
-
Slowly add the solvent to the glassware containing the this compound powder.
-
Mix the solution until the this compound is fully dissolved. This may be achieved by swirling, stirring, or sonication, depending on the solvent and desired concentration.
-
-
Storage:
-
Clearly label the vessel containing the this compound stock solution with the chemical name, concentration, date of preparation, and your initials.
-
Store the solution under the appropriate conditions as specified by the manufacturer or experimental protocol.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Disposal Logical Flow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
